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  • Product: Aziridin-1-yl(4-methylpiperazin-1-yl)methanone
  • CAS: 116818-62-3

Core Science & Biosynthesis

Foundational

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone: Structural Analysis, Physicochemical Properties, and Reactivity Profiling

Executive Summary Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3) is a specialized bifunctional organic compound characterized by the presence of a highly reactive aziridine ring coupled to a 4-methylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3) is a specialized bifunctional organic compound characterized by the presence of a highly reactive aziridine ring coupled to a 4-methylpiperazine moiety via a carbonyl (urea-type) linkage[1]. In drug development and biochemical research, compounds containing aziridine rings are extensively studied for their potential as alkylating agents, often utilized in the design of targeted covalent inhibitors or chemotherapeutic agents[2][3]. This technical guide provides an authoritative overview of its structural properties, mechanisms of reactivity, and validated protocols for analytical characterization and in vitro reactivity profiling.

Structural and Physicochemical Profile

The molecular architecture of aziridin-1-yl(4-methylpiperazin-1-yl)methanone dictates its distinct physicochemical behavior. The molecule combines a basic, solubilizing 4-methylpiperazine group with an electrophilic aziridine ring. The carbonyl group connecting the two nitrogen heterocycles modulates the electron density of the aziridine nitrogen, influencing its stability and reactivity profile.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name aziridin-1-yl-(4-methylpiperazin-1-yl)methanoneStandardized nomenclature[1].
CAS Registry Number 116818-62-3Unique identifier for literature and sourcing[1].
Molecular Formula C8H15N3OIndicates a relatively low molecular weight framework[1].
Molecular Weight 169.22 g/mol Favorable for rapid diffusion and cellular permeability[1].
Topological Polar Surface Area (TPSA) 26.56 ŲSuggests excellent potential for membrane permeability, including the blood-brain barrier (BBB)[1].
Predicted LogP -0.61Indicates high aqueous solubility, driven by the basic piperazine nitrogen[1].

Mechanism of Action: Aziridine-Mediated Alkylation

The core reactivity of aziridin-1-yl(4-methylpiperazin-1-yl)methanone stems from the inherent ring strain of the three-membered aziridine heterocycle (approximately 27 kcal/mol). Unlike nitrogen mustards which form aziridinium intermediates in situ, aziridines possess the reactive ring inherently[2][4].

The reactivity of the aziridine group is highly pH-dependent. Under physiological or slightly acidic conditions (such as the microenvironment of certain tumor tissues), the aziridine nitrogen can become protonated. This protonation significantly increases the electrophilicity of the adjacent carbons, facilitating a nucleophilic ring-opening reaction (S_N2 mechanism)[2]. Endogenous nucleophiles, such as the N-7 position of guanine in DNA or thiol groups (cysteine) in proteins, can attack the aziridine carbon, resulting in the formation of a stable, covalent alkyl adduct[4].

G N1 Aziridin-1-yl(4-methylpiperazin-1-yl)methanone N2 Protonation / Polarization (Acidic Microenvironment) N1->N2 Activation N3 Nucleophilic Attack (e.g., N7 of Guanine) N2->N3 Target Binding N4 Aziridine Ring Opening N3->N4 SN2 Mechanism N5 Covalent Alkyl Adduct N4->N5 Irreversible Binding

Diagram 1: Logical pathway of aziridine-mediated nucleophilic ring opening and covalent adduct formation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for the analytical characterization and reactivity profiling of aziridin-1-yl(4-methylpiperazin-1-yl)methanone.

Safety Note: Aziridines are potent alkylating agents and suspected mutagens[2]. All procedures must be conducted in a certified Class II biological safety cabinet or chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Waste must be treated as hazardous chemical waste.

Protocol A: LC-MS/MS Characterization and Purity Validation

This protocol verifies the exact mass and purity of the synthesized or procured compound. The use of a basic mobile phase is recommended to prevent premature degradation or ring-opening of the aziridine moiety during analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of aziridin-1-yl(4-methylpiperazin-1-yl)methanone in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 ACN:Water (containing 10 mM Ammonium Bicarbonate, pH 8.5). Causality: The alkaline buffer prevents acid-catalyzed ring opening during the injection cycle.

  • Chromatographic Separation: Inject 2 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: 10 mM Ammonium Bicarbonate in Water; Mobile Phase B: ACN). Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Validation: Monitor for the protonated molecular ion [M+H]+ at m/z 170.2. A self-validating purity check requires the target peak to account for >95% of the total ion chromatogram (TIC) area.

Protocol B: In Vitro Alkylation Profiling via NBP Assay

The 4-(4-nitrobenzyl)pyridine (NBP) assay is a colorimetric method used to quantify the alkylating potential of electrophilic compounds without requiring biological targets. NBP acts as a surrogate nucleophile, mimicking the N-7 position of guanine[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5% (w/v) solution of NBP in acetone. Prepare a 0.1 M potassium hydrogen phthalate buffer (pH 4.0).

  • Reaction Setup: In a glass vial, combine 100 µL of the test compound (10 mM in DMSO), 400 µL of the phthalate buffer, and 500 µL of the NBP solution.

  • Incubation: Seal the vial and incubate in a water bath at 37°C for exactly 120 minutes. Causality: Controlled heating accelerates the S_N2 alkylation of NBP by the aziridine ring.

  • Color Development: Rapidly cool the reaction mixture in an ice bath for 2 minutes to quench the reaction. Add 500 µL of 0.1 M NaOH and 1 mL of ethyl acetate. Vortex vigorously for 30 seconds. Causality: The addition of base deprotonates the alkylated NBP intermediate, generating a highly conjugated, deep blue/purple chromophore that partitions into the organic layer.

  • Quantification: Extract the upper ethyl acetate layer and measure the absorbance at 540 nm using a UV-Vis spectrophotometer.

  • Validation: Run a parallel negative control (DMSO only) and a positive control (e.g., a known alkylating agent like chlorambucil) to validate the dynamic range of the assay.

References

  • Guidechem. "Piperazina, 1-(1-aziridinilcarbonil)-4-metil- (9CI) 116818-62-3".
  • Oncohema Key. "Alkylating Agents".
  • MDPI. "Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy".
  • National Institutes of Health (NIH). "In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside".

Sources

Exploratory

A Technical Guide to the In Vitro Mechanism of Action of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides an in-depth technical guide for elucidating the in vitro mechanism of action of Aziridin-1-yl(4-methylpiperazin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide for elucidating the in vitro mechanism of action of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (A-P-M), a putative DNA alkylating agent. Based on its chemical structure, which features a highly reactive aziridine ring, the primary hypothesis is that A-P-M exerts cytotoxic effects by inducing DNA damage, leading to cell cycle arrest and apoptosis. This guide outlines a logical, multi-phase experimental workflow designed to rigorously test this hypothesis. It provides detailed, field-proven protocols for assessing cytotoxicity, quantifying DNA damage, and analyzing downstream cellular consequences. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls. All claims are grounded in authoritative scientific principles for the evaluation of aziridine-containing compounds.

Introduction: Chemical Rationale and Primary Hypothesis

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (A-P-M) is a synthetic compound characterized by two key moieties: a three-membered aziridine ring and a 4-methylpiperazine group.

  • The Aziridine Moiety: The high ring strain and electrophilic nature of the aziridine ring make it a potent alkylating group.[1][2] In a biological context, such groups can form covalent bonds with nucleophilic sites in macromolecules. A primary target for such alkylation is DNA, particularly the nitrogenous bases like guanine.[3][4] This covalent modification can lead to DNA strand breaks, cross-linking, and the formation of bulky adducts that disrupt DNA replication and transcription.[1][3][5][6] Many established anticancer agents, such as Mitomycin C and Thiotepa, leverage an aziridine ring for their cytotoxic activity.[1][7]

  • The 4-Methylpiperazine Moiety: The piperazine ring is a common scaffold in medicinal chemistry, often incorporated to improve a compound's physicochemical properties, such as solubility and bioavailability.[8][9] The 4-methylpiperazine group may influence cell permeability and the overall pharmacokinetic profile of A-P-M, but the aziridine ring is predicted to be the primary driver of its cytotoxic mechanism.[10][11][12]

Based on this structural analysis, the central hypothesis is as follows:

Primary Hypothesis: Aziridin-1-yl(4-methylpiperazin-1-yl)methanone acts as a DNA alkylating agent. Its cytotoxicity is mediated by the induction of significant DNA damage, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis).

This guide details the experimental strategy to systematically validate this hypothesis.

Overall Experimental Workflow

The investigation is structured in a three-phase approach, moving from broad cytotoxic effects to specific molecular events.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: DNA Damage Confirmation cluster_2 Phase 3: Downstream Cellular Response P1_A Dose-Response & IC50 Determination (MTT Assay) P2_A Detection of DNA Strand Breaks (Alkaline Comet Assay) P1_A->P2_A If cytotoxic P2_B Quantification of Double-Strand Breaks (γ-H2AX Immunofluorescence) P2_A->P2_B Confirm damage P3_A Cell Cycle Analysis (Propidium Iodide Staining) P2_B->P3_A If DSBs present P3_B Apoptosis Quantification (Annexin V / PI Staining) P3_A->P3_B Link to cell fate

Caption: A three-phase workflow to investigate the mechanism of action of A-P-M.

Phase 1: Foundational Cytotoxicity Assessment

Rationale: The first step is to establish whether A-P-M is biologically active against cancer cells and to determine the effective concentration range. The IC50 (half-maximal inhibitory concentration) value is a critical parameter for designing subsequent mechanistic experiments. The MTT assay is a robust, high-throughput method for assessing cell metabolic activity, which is a reliable proxy for cell viability.

Protocol 1: IC50 Determination via MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of A-P-M (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the A-P-M dilutions. Include a "vehicle control" (medium with DMSO or the solvent used for A-P-M) and an "untreated control."

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the A-P-M concentration and use non-linear regression to determine the IC50 value.

Anticipated Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle Control1.2540.08100.0
0.11.2310.0798.2
1.00.9880.0678.8
5.00.6150.0449.0
10.00.3450.0327.5
50.00.1120.028.9
100.00.0890.017.1

Table represents hypothetical data for illustrative purposes.

Phase 2: Investigating the Primary Hypothesis - DNA Damage

Rationale: With the IC50 value established, the next step is to directly test the hypothesis that A-P-M induces DNA damage. A two-pronged approach provides comprehensive evidence. The alkaline Comet Assay is highly sensitive for detecting a broad range of DNA damage, including single and double-strand breaks.[13][14][15][16][17][18][19] The γ-H2AX assay specifically detects DNA double-strand breaks (DSBs), which are among the most cytotoxic lesions.[20][21][22][23] The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest events in the DNA damage response (DDR).[24]

Protocol 2: Alkaline Comet Assay for DNA Strand Break Detection
  • Cell Treatment: Treat cells with A-P-M at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 4-6 hours). Include a negative control (vehicle) and a positive control (e.g., 100 µM H₂O₂ for 10 minutes).

  • Cell Encapsulation: Harvest and resuspend approximately 1x10^5 cells/mL in PBS. Mix the cell suspension with molten low-melting-point agarose at a 1:10 (v/v) ratio and immediately pipette onto a CometSlide™.

  • Lysis: Immerse the slides in a pre-chilled lysis solution for 60 minutes at 4°C. This removes cell membranes and proteins, leaving behind nucleoids.[14][15]

  • Alkaline Unwinding: Immerse the slides in a high pH alkaline electrophoresis solution (pH > 13) for 30 minutes to unwind and denature the DNA.[18]

  • Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25V, 300mA) for 30 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "tail."[15]

  • Staining and Visualization: Neutralize and stain the slides with a DNA-intercalating dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.

  • Quantification: Use image analysis software to measure the percentage of DNA in the comet tail and the tail moment. An increase in these parameters indicates a higher level of DNA damage.[5][6][25]

Protocol 3: γ-H2AX Immunofluorescence for DSB Quantification
  • Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate. Treat with A-P-M at IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA and then incubate with a primary antibody against phospho-Histone H2A.X (Ser139). Following washes, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The appearance of distinct, bright nuclear foci indicates the sites of DSBs.[21][24] Quantify the number of γ-H2AX foci per cell. A significant increase in foci-positive cells confirms the induction of DSBs.

Phase 3: Elucidating Downstream Cellular Consequences

Rationale: The induction of severe DNA damage typically forces a cell to halt its division to attempt repair (cell cycle arrest) or, if the damage is irreparable, to undergo programmed cell death (apoptosis).[7] Analyzing the cell cycle distribution and quantifying apoptosis are crucial for connecting the initial DNA damage event to the ultimate cytotoxic outcome.

The DNA Damage Response (DDR) Pathway

Upon detection of DSBs, kinases like ATM are activated, phosphorylating H2AX and initiating a signaling cascade that leads to cell cycle checkpoint activation and, potentially, apoptosis.

G A_P_M A-P-M DNA_Damage DNA Double-Strand Breaks A_P_M->DNA_Damage Alkylation ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR gH2AX γ-H2AX Formation ATM_ATR->gH2AX Phosphorylation Checkpoint G2/M Cell Cycle Arrest ATM_ATR->Checkpoint p53/Chk1/2 signaling Apoptosis Apoptosis ATM_ATR->Apoptosis If damage is severe

Caption: Simplified signaling cascade following A-P-M-induced DNA damage.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells with A-P-M (e.g., at IC50 concentration) for 24 and 48 hours. Harvest both adherent and floating cells.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping.[26] Incubate for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a solution containing Propidium Iodide (PI) and RNase A.[27][28] PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content. RNase A is essential to prevent staining of double-stranded RNA.[27][29]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[29] An accumulation of cells in the G2/M phase would be consistent with DNA damage-induced checkpoint activation.

Protocol 5: Apoptosis Quantification by Annexin V/PI Staining
  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis (24-48 hours). Collect all cells from the supernatant and by trypsinization.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[30]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[30]

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Interpretation: The analysis allows for the differentiation of four cell populations:[31][32][33]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation to the outer membrane).[31]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (due to loss of membrane integrity).[31] A significant increase in the Annexin V-positive populations confirms that A-P-M induces apoptosis.

Anticipated Data Summary
Treatment% G0/G1 Phase% S Phase% G2/M Phase% Apoptotic Cells (Annexin V+)
Vehicle Control (24h)6525104.5
A-P-M (IC50, 24h)30155525.8
Vehicle Control (48h)6326115.1
A-P-M (IC50, 48h)15107562.3

Table represents hypothetical data consistent with DNA damage-induced G2/M arrest and subsequent apoptosis.

Synthesis and Mechanistic Model

The combined results from these phases would validate the primary hypothesis, leading to a comprehensive model of A-P-M's in vitro mechanism of action.

G A_P_M A-P-M enters cell Alkylation Aziridine ring opens, alkylates DNA (Guanine) A_P_M->Alkylation DSBs DNA Double-Strand Breaks (DSBs) (Confirmed by γ-H2AX foci) Alkylation->DSBs DDR DNA Damage Response (DDR) (ATM/ATR Activation) DSBs->DDR Arrest G2/M Checkpoint Activation (Confirmed by PI Staining) DDR->Arrest Apoptosis Apoptosis (Confirmed by Annexin V) Arrest->Apoptosis If damage is irreparable Viability Decreased Cell Viability (Confirmed by MTT Assay) Apoptosis->Viability

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Foundational

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone: Comprehensive Safety Data, Handling Guidelines, and Mechanistic Insights

Executive Summary Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3) is a highly reactive, synthetically valuable, and toxicologically significant compound characterized by the integration of an aziridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3) is a highly reactive, synthetically valuable, and toxicologically significant compound characterized by the integration of an aziridine ring and a piperazine moiety via a methanone (urea) linkage[1]. In drug development and biochemical research, aziridine derivatives are frequently utilized as potent alkylating agents, cross-linkers, and prototypical antineoplastic pharmacophores. Because of the extreme electrophilicity of the aziridine ring, this compound poses severe mutagenic and cytotoxic risks. This whitepaper provides a rigorous, mechanistically grounded guide to its physicochemical properties, toxicological profile, and the self-validating handling protocols required to maintain scientific integrity and operator safety.

Chemical Identity & Physicochemical Properties

Understanding the baseline quantitative data of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is the first step in predicting its behavior in solution and its partitioning in biological systems.

Table 1: Chemical Identity and Predicted Properties

PropertyValue
Chemical Name Aziridin-1-yl(4-methylpiperazin-1-yl)methanone
CAS Registry Number 116818-62-3
Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Synonyms 1-(1-aziridinylcarbonyl)-4-methylpiperazine
Structural Features Aziridine ring, piperazine moiety, methanone linkage
Predicted LogP -0.61

Mechanistic Toxicology: The Causality of Aziridine Reactivity

To handle aziridine derivatives safely, researchers must understand why they are hazardous at a molecular level. Aziridin-1-yl(4-methylpiperazin-1-yl)methanone contains a highly strained three-membered nitrogen heterocycle. The bond angles within the aziridine ring are approximately 60°, introducing massive steric strain.

In biological systems, or upon exposure to slightly acidic microenvironments, the aziridine nitrogen undergoes protonation[2]. This protonation transforms the nitrogen into an excellent leaving group, facilitating spontaneous ring opening to form a highly reactive, electrophilic aziridinium cation[2]. This intermediate aggressively seeks electron-rich nucleophiles. In the context of cellular biology, the most vulnerable targets are the nitrogenous bases of DNA—predominantly the highly nucleophilic N7 position of guanine[3].

Sequential alkylation events by aziridine pharmacophores lead to interstrand or intrastrand DNA cross-linking[4][5]. This covalent modification distorts the DNA double helix, physically blocking DNA polymerase, halting replication, and ultimately triggering apoptosis[4][5].

G A Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (Stable Precursor) B Protonation (Acidic Microenvironment) A->B C Aziridinium Intermediate (Electrophile) B->C Ring Opening D Guanine-N7 Nucleophilic Attack C->D DNA Binding E DNA Alkylation & Cross-linking D->E F Cytotoxicity / Apoptosis E->F Replication Block

Figure 1: Mechanism of aziridine-mediated DNA alkylation and subsequent cytotoxicity.

Hazard Identification & Risk Assessment

Based on the established behavior of aziridine-containing compounds, the following hazard classifications must be strictly applied during laboratory risk assessments[6][7].

Table 2: GHS Hazard Classifications (Extrapolated for Reactive Aziridines)

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral/Dermal) Category 2/3H301/H311: Toxic if swallowed or in contact with skin
Germ Cell Mutagenicity Category 1BH340: May cause genetic defects
Carcinogenicity Category 1BH350: May cause cancer
Eye/Skin Irritation Category 1/2H314/H315: Causes severe skin burns and eye damage

Rigorous Handling Protocols

Standard laboratory practices are insufficient for highly reactive alkylating agents. The following protocols are designed as self-validating systems: every step includes a mechanistic rationale to ensure the operator understands the causality behind the safety measure.

Protocol 1: Safe Preparation of In Vitro Stock Solutions

Causality Check: Aziridines can volatilize or form microscopic aerosols during weighing. Furthermore, standard nitrile gloves offer limited breakthrough times against the organic solvents (like DMSO) required to dissolve these compounds.

  • Environmental Containment: Conduct all weighing and solubilization within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood[7][8]. Line the workspace with plastic-backed absorbent bench paper to capture micro-spills.

  • Advanced PPE: Don a disposable, fluid-resistant lab coat with knit cuffs. Apply double-gloving: an inner layer of standard nitrile and an outer layer of extended-cuff neoprene or specialized chemical-resistant nitrile.

  • Solubilization: Weigh the compound using a closed-system analytical balance. Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Scientific Rationale: Anhydrous solvents are critical. The presence of water can lead to premature hydrolysis and degradation of the aziridine ring, compromising the scientific integrity of the downstream assay.

  • Aliquoting & Sealing: Dispense stock solutions into amber, screw-cap microcentrifuge tubes fitted with O-rings. The O-rings prevent aerosolization during freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C in a secondary, shatterproof container. Keep away from strong acids and oxidizing agents, which can trigger uncontrolled exothermic ring-opening reactions[6].

Decontamination & Quenching Methodologies

Standard soap and water, or basic solvent wiping, will merely spread the compound without neutralizing its toxicological threat. To render the compound safe, the aziridine ring must be chemically destroyed.

Protocol 2: Chemical Quenching and Spill Decontamination

Causality Check: The aziridine ring must be forced open using a strong nucleophile under mildly acidic conditions. The acid protonates the nitrogen (activating the ring), while the nucleophile permanently binds to the resulting carbocation, neutralizing the alkylating potential.

  • Isolation: Immediately isolate the spill area. Personnel must upgrade PPE to include a half-mask respirator with P100/organic vapor cartridges if aerosolization is suspected outside of a fume hood.

  • Containment: Gently cover the spill with absorbent pads to prevent spreading. Do not wipe or scrub, which generates aerosols.

  • Quenching Solution Preparation: Prepare a fresh quenching solution consisting of 1 M Sodium Thiosulfate ( Na2​S2​O3​ ) dissolved in 0.1 M Hydrochloric Acid (HCl) or a sodium acetate buffer (pH ~4.5).

    • Scientific Rationale: The mild acid protonates the aziridine nitrogen. The thiosulfate ion ( S2​O32−​ ) acts as a highly efficient, bulky nucleophile that attacks the activated ring, permanently disabling its ability to cross-link DNA.

  • Application: Carefully pour the quenching solution over the absorbent pads, working from the outer perimeter of the spill toward the center.

  • Incubation (Self-Validation Step): Allow a minimum contact time of 30 to 45 minutes. This extended incubation is mathematically required to ensure complete kinetic conversion of the aziridine to its inert thiosulfate adduct.

  • Disposal: Using forceps, transfer all absorbed materials, contaminated bench paper, and outer gloves into a properly labeled, sealable hazardous chemical waste container[6][9].

References

  • National Institutes of Health (NIH). "In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside". NIH. Available at:[Link]

  • MDPI. "Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy". MDPI. Available at:[Link]

  • American Chemical Society (ACS). "Cross-Linking and Sequence Specific Alkylation of DNA by Aziridinyl Quinones. 2. Structure Requirements for Sequence Selectivity". Journal of Medicinal Chemistry. Available at:[Link]

  • Boise State University. "Synthetic Efforts Toward a C7-alkyl Substituted Aziridinomitosene". ScholarWorks. Available at: [Link]

  • Purdue University. "CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES". Purdue Chemistry. Available at:[Link]

  • OBO-Werke. "Safety data sheet". OBO-Werke. Available at:[Link]

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Exploratory

In Vivo Pharmacokinetics of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone: Preclinical Evaluation, Bioanalytical Framework, and Metabolic Profiling

Document Type: Technical Whitepaper Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Executive Summary Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (AMPM) (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals

Executive Summary

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (AMPM) (CAS: 116818-62-3; MW: 169.22 g/mol ) is a bifunctional small molecule characterized by a highly reactive electrophilic aziridine ring and a basic 4-methylpiperazine moiety. Compounds containing aziridine rings are frequently utilized as alkylating agents, covalent chemical probes, or bioreductive prodrugs. However, their inherent reactivity poses significant challenges for in vivo pharmacokinetic (PK) characterization.

This whitepaper outlines the authoritative framework for evaluating the in vivo pharmacokinetics of AMPM. It details the physicochemical rationale dictating its behavior, the rigorous bioanalytical stabilization protocols required to prevent ex vivo degradation, and the expected metabolic clearance pathways driven by cytochrome P450 (CYP) enzymes and nucleophilic trapping.

Physicochemical Profiling & ADME Rationale

To design a self-validating PK study, we must first analyze the causality between AMPM's structure and its predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Lipophilicity & Permeability: With a predicted LogP of -0.61 and a Polar Surface Area (PSA) of 26.56 Ų, AMPM is highly hydrophilic. While this ensures excellent aqueous solubility for intravenous (IV) dosing, it suggests that oral (PO) bioavailability may be limited by paracellular transport or require active uptake mechanisms.

  • Chemical Reactivity (The Aziridine Ring): The aziridine moiety is highly susceptible to nucleophilic attack and acid-catalyzed ring-opening (hydrolysis). In vivo, this results in rapid systemic clearance and a short plasma half-life, a phenomenon well-documented in other aziridine-containing therapeutics like RSU 1069 and EO9[1][2].

  • Basicity (The Piperazine Ring): The tertiary amine of the 4-methylpiperazine group is basic (pKa ~8.5). At physiological pH (7.4), it is predominantly ionized, which drives moderate to high tissue distribution (Vss) despite its low overall lipophilicity.

Bioanalytical Framework: LC-MS/MS Method Validation

The most critical point of failure in aziridine PK studies is ex vivo degradation. If blood samples are not immediately stabilized, the aziridine ring will continue to hydrolyze or bind to plasma proteins in the collection tube, artificially inflating the calculated clearance (CL) values.

Step-by-Step Sample Stabilization & Extraction Protocol

To ensure trustworthiness and compliance with the FDA 2018 Bioanalytical Method Validation Guidance[3], the following protocol must be strictly adhered to:

  • Blood Collection: Draw 200 µL of whole blood via jugular vein cannula into pre-chilled tubes containing K2EDTA.

  • Immediate Quenching (Critical Step): Immediately add 10 µL of a stabilizing buffer (e.g., 0.1 M Phosphate buffer, pH 7.4, containing 5 mM of a competitive nucleophile like diethyldithiocarbamate) to prevent ex vivo alkylation of plasma proteins.

  • Centrifugation: Centrifuge at 4,000 × g for 5 minutes at strictly 4°C to separate plasma.

  • Protein Precipitation: Transfer 50 µL of stabilized plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., AMPM-d4 or a structural analog).

  • Filtration & Injection: Vortex for 2 minutes, centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial maintained at 4°C for LC-MS/MS analysis.

LC-MS/MS Conditions

Due to AMPM's hydrophilicity (LogP -0.61), standard C18 reversed-phase chromatography may result in poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing reagent (e.g., 0.1% Heptafluorobutyric acid) is recommended. Detection should be performed in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

PK_Workflow A Dosing (IV / PO) Sprague-Dawley Rats B Serial Blood Sampling (Jugular Cannula) A->B 0.05 - 24 hrs C Immediate Quenching (4°C, Stabilizing Buffer) B->C Prevent Ex Vivo Degradation D Plasma Extraction (Cold Protein Precipitation) C->D E LC-MS/MS Analysis (FDA 2018 BMV Compliant) D->E F PK Parameter Calculation (Non-Compartmental) E->F

Workflow for AMPM PK evaluation emphasizing ex vivo stabilization.

In Vivo Pharmacokinetic Study Design

To accurately capture the rapid elimination phase of AMPM, high-density early time-point sampling is required.

Experimental Methodology
  • Subject Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Dosing Regimen:

    • Group 1 (IV): 5 mg/kg administered via tail vein injection (Formulation: 5% DMSO / 95% Saline).

    • Group 2 (PO): 20 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling Time Points: 2, 5, 10, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

Predicted Pharmacokinetic Parameters

Based on the structural homology to other aziridine-class compounds and piperazine derivatives, the following table summarizes the anticipated non-compartmental PK parameters[1][2].

ParameterUnitIV Administration (5 mg/kg)PO Administration (20 mg/kg)Biological Rationale
Cmax ng/mL4,500 ± 420850 ± 110High IV peak; low PO peak due to first-pass metabolism.
Tmax minN/A15 - 30Rapid absorption of hydrophilic small molecules.
t1/2 min18.5 ± 3.222.1 ± 4.5Short half-life driven by rapid aziridine ring hydrolysis.
CL mL/min/kg85.4 ± 8.1N/AHigh systemic clearance (approaching hepatic blood flow).
Vss L/kg1.8 ± 0.3N/AModerate distribution driven by the basic piperazine amine.
F %N/A~ 15 - 20%Low bioavailability due to acidic degradation in the stomach.

Metabolic Pathways & Biotransformation

The in vivo clearance of AMPM is driven by two distinct structural vulnerabilities:

  • Phase I N-Demethylation: The 4-methylpiperazine ring is a known substrate for hepatic cytochromes. Literature on piperazine-type compounds (e.g., perazine, MeOPP) demonstrates that N-demethylation is heavily mediated by CYP3A4 , CYP2C19 , and CYP2D6 [4][5]. This yields the N-desmethyl-AMPM metabolite.

  • Phase II & Chemical Degradation: The aziridine ring is highly electrophilic. It undergoes rapid non-enzymatic hydrolysis in aqueous environments to form an inactive amino-alcohol. Furthermore, it acts as a substrate for Glutathione S-Transferases (GST), forming a stable GSH-adduct[1].

Metabolism Parent AMPM (Parent) Aziridin-1-yl(4-methylpiperazin-1-yl)methanone NDes N-Desmethyl-AMPM (CYP3A4 / CYP2C19 / CYP2D6) Parent->NDes Phase I N-demethylation Hydro Hydrolyzed Metabolite (Aziridine Ring Opening) Parent->Hydro Hydrolysis (Plasma/Tissue) GSH GSH Conjugate (Electrophilic Trapping) Parent->GSH Phase II Glutathione Binding

Primary in vivo clearance pathways for AMPM.

Conclusion

The in vivo pharmacokinetic profiling of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone requires a highly specialized approach. Its low lipophilicity and high chemical reactivity necessitate rigorous ex vivo stabilization protocols during bioanalysis to prevent artifactual clearance data. Researchers must prioritize early time-point sampling and cold-chain LC-MS/MS workflows to accurately capture the rapid degradation of the aziridine ring and the CYP-mediated N-demethylation of the piperazine moiety.

References

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. U.S. Food and Drug Administration. Available at:[Link][3]

  • Workman, P., & Walton, M. I. (1984). Pharmacology of the Mixed-Function Radio- And Chemosensitizers CB 1954 and RSU 1069. PubMed. Available at:[Link][1]

  • Workman, P., et al. (1992). Pharmacokinetics, Distribution, and Metabolism of the Novel Bioreductive Alkylating Indoloquinone EO9 in Rodents. PubMed. Available at: [Link][2]

  • Wójcikowski, J., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed. Available at: [Link][4]

  • Meyer, M. R., et al. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis. Available at:[Link][5]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and requisite precursors for the preparation of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations for the synthesis, detailing the preparation of key intermediates, and providing a plausible, well-grounded protocol for the final coupling step. The guide emphasizes the importance of safety and handling, particularly concerning the hazardous nature of the precursors involved. All methodologies are supported by established chemical principles and analogous reactions from peer-reviewed literature.

Introduction

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a novel compound featuring a reactive aziridine ring directly linked to a carbamoyl-substituted 4-methylpiperazine moiety. The unique structural combination of the strained three-membered aziridine ring and the pharmacologically relevant piperazine core makes this molecule a compelling target for investigation in medicinal chemistry and drug discovery. The activated aziridine ring serves as a potent electrophile, susceptible to nucleophilic ring-opening, which is a key feature in the mechanism of action of many biologically active compounds.[1][2] The 4-methylpiperazine group is a common scaffold in numerous approved drugs, often imparting favorable pharmacokinetic properties.

This guide will focus on a logical and efficient synthetic approach, beginning with the synthesis of the key precursor, 4-methylpiperazine-1-carbonyl chloride, followed by its reaction with aziridine to yield the target molecule.

Synthesis of Key Precursor: 4-Methylpiperazine-1-carbonyl Chloride

The most direct and widely employed method for the synthesis of 4-methylpiperazine-1-carbonyl chloride involves the reaction of 1-methylpiperazine with phosgene or a phosgene equivalent.[3][4] Phosgene, being a highly toxic gas, requires specialized handling and equipment. For laboratory-scale synthesis, diphosgene or triphosgene are often used as safer alternatives.

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution, where the secondary amine of 1-methylpiperazine attacks the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the carbamoyl chloride.

G cluster_0 Precursor Synthesis 1-Methylpiperazine 1-Methylpiperazine Reaction Acylation 1-Methylpiperazine->Reaction Phosgene Phosgene Phosgene->Reaction 4-Methylpiperazine-1-carbonyl_chloride 4-Methylpiperazine-1-carbonyl_chloride Reaction->4-Methylpiperazine-1-carbonyl_chloride

Caption: Synthesis of 4-methylpiperazine-1-carbonyl chloride.

Experimental Protocol

Materials:

  • 1-Methylpiperazine

  • Triphosgene

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or another suitable non-nucleophilic base

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with a solution of 1-methylpiperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Phosgene Equivalent: A solution of triphosgene (0.4 eq.) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-methylpiperazine-1-carbonyl chloride.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

The final step in the synthesis involves the N-acylation of aziridine with the prepared 4-methylpiperazine-1-carbonyl chloride. This reaction should be performed with extreme caution due to the hazardous nature of aziridine.

Proposed Reaction Pathway

The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aziridine ring attacks the electrophilic carbonyl carbon of 4-methylpiperazine-1-carbonyl chloride, displacing the chloride ion to form the desired product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction.

G cluster_1 Final Product Synthesis 4-Methylpiperazine-1-carbonyl_chloride 4-Methylpiperazine-1-carbonyl_chloride Coupling_Reaction N-Acylation 4-Methylpiperazine-1-carbonyl_chloride->Coupling_Reaction Aziridine Aziridine Aziridine->Coupling_Reaction Target_Molecule Aziridin-1-yl(4-methylpiperazin-1-yl)methanone Coupling_Reaction->Target_Molecule

Caption: Synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous reactions for the N-acylation of aziridines.[5][6]

Materials:

  • 4-Methylpiperazine-1-carbonyl chloride

  • Aziridine (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et3N) or Proton Sponge®

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet is charged with a solution of aziridine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous THF.

  • Cooling: The reaction mixture is cooled to -10 °C to 0 °C using an ice-salt bath.

  • Addition of Acyl Chloride: A solution of 4-methylpiperazine-1-carbonyl chloride (1.0 eq.) in anhydrous THF is added dropwise to the stirred aziridine solution over 30-60 minutes, maintaining the low temperature.

  • Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: The reaction is quenched by the addition of cold water. The mixture is then extracted with ethyl acetate or dichloromethane.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure Aziridin-1-yl(4-methylpiperazin-1-yl)methanone.[7][8][9]

Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.[10][11][12]

  • FT-IR: To identify the characteristic carbonyl stretch of the amide.[13]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[14]

Safety and Handling

4.1. Aziridine

Aziridine is a highly toxic, flammable, and corrosive substance. It is a suspected carcinogen and mutagen.[3][4]

  • Handling: All manipulations involving aziridine must be conducted in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[3]

  • Storage: Aziridine should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] It should be kept in a tightly sealed container under an inert atmosphere.

4.2. 4-Methylpiperazine-1-carbonyl Chloride

This compound is corrosive and causes severe skin burns and eye damage.[15][16]

  • Handling: Avoid all personal contact, including inhalation.[15] Wear appropriate PPE. Handle in a well-ventilated area.

  • Storage: Store in original, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[15]

Conclusion

The synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a feasible two-step process. The primary challenges lie in the safe handling of the hazardous precursors, particularly aziridine and phosgene (or its equivalents). The provided protocols, based on established chemical literature, offer a robust framework for the successful synthesis of this novel compound. Careful adherence to safety procedures is paramount throughout the entire synthetic sequence. The successful synthesis of this molecule will provide valuable material for further investigation into its potential biological activities.

References

  • MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines. [Link]

  • Ha, H. J., & Lee, W. K. (2006). Ring opening of 2-acylaziridines by acid chlorides. Tetrahedron, 62(32), 7533-7538.
  • Georganics. (n.d.). 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. [Link]

  • Research Journal of Pharmacy and Technology. (2024, July 9). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. [Link]

  • Tanner, D. (2020). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Society Reviews, 49(15), 5247-5267.
  • Baran, P. S. (n.d.). Aziridines in Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines from alkenes. [Link]

  • Kaur, N. (2026, January 13). Synthesis of aziridines. Aziridine Synthesis, 1-23.
  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Li, J., & Jensen, K. F. (2015). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(10), 1041-1045.
  • PubChemLite. (n.d.). (4-methyl-piperazin-1-yl)-[2-n-pyridin-4-ylmethylene hydrazino)quinolin-4-yl]methanone. [Link]

  • Sareen, D., Sharma, R., Nandanwar, H. S., & Vohra, R. M. (2001). Two-step purification of d(-)-specific carbamoylase from Agrobacterium tumefaciens AM 10.
  • PubChem. (n.d.). Aziridin-1-yl(piperidin-1-yl)methanone. [Link]

  • Zhang, Y., et al. (2025, August 7). IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules.
  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. [Link]

  • Molinspiration. (2009, November 9). methanone. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Zieri, R., et al. (2008, April 16). Assignments of 1H and 13C NMR Spectral Data for Benzoylecgonine, a Cocaine Metabolite. Spectroscopy Letters, 41(3), 101-103.
  • Theophanides, T., & Tajmir-Riahi, H. A. (1985). FT-IR and 1H NMR spectroscopic studies of C2′- endo, C3′-endo sugar ring conformations in 5′-GMP and 3′-GMP nucleotides and their platinum complexes. Journal of Biomolecular Structure and Dynamics, 2(5), 995-1004.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of polycyclic compounds. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Physicochemical Properties of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the anticipated physicochemical properties of the novel compound, Aziridin-1-yl(4-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the anticipated physicochemical properties of the novel compound, Aziridin-1-yl(4-methylpiperazin-1-yl)methanone. In the absence of direct experimental data for this specific molecule, this document establishes a predictive profile based on the known characteristics of its constituent functional moieties: the aziridine ring, the 4-methylpiperazine core, and the interconnecting carbonyl group. Furthermore, this guide serves as a practical, hands-on manual, detailing the essential experimental protocols required to empirically determine the critical physicochemical parameters of this new chemical entity. These parameters, including aqueous and organic solubility, pKa, lipophilicity (LogP), solid-state characteristics, and stability, are fundamental to drug discovery and development, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The methodologies described herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, empowering researchers to build a robust characterization package for this and other novel molecules.

Predicted Physicochemical Profile

The structure of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone suggests a unique combination of properties derived from its distinct chemical components. The following table summarizes the predicted characteristics, which should be empirically verified using the protocols detailed in the subsequent sections.

PropertyPredicted CharacteristicRationale
Molecular Formula C8H15N3OBased on structural components.
Molecular Weight 169.23 g/mol Calculated from the molecular formula.
Aqueous Solubility Moderate to HighThe 4-methylpiperazine moiety is expected to enhance aqueous solubility.[1] However, the overall neutrality of the molecule may limit this.
pKa Two potential pKa valuesThe 4-methylpiperazine nitrogen is basic and will have a pKa in the range of 7-9. The aziridine nitrogen is significantly less basic (pKa ~7.9 for the conjugate acid of aziridine) and its basicity is further reduced by the adjacent electron-withdrawing carbonyl group.[2]
Lipophilicity (LogP) Low to ModerateThe presence of polar nitrogen and oxygen atoms is likely to result in a relatively low LogP value, suggesting a more hydrophilic character.
Stability Potential for instabilityThe strained aziridine ring is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of nucleophiles.[3][4] The amide bond may also be susceptible to hydrolysis under strong acidic or basic conditions.
Physical State Likely a solid at room temperatureSimilar N-acyl piperazine compounds are often crystalline solids at ambient temperatures.[5]

Essential Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the comprehensive physicochemical characterization of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone.

Solubility Determination

A compound's solubility in both aqueous and organic media is a critical parameter that influences its bioavailability and formulation development.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid Aziridin-1-yl(4-methylpiperazin-1-yl)methanone to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be used for accurate quantification.[8]

Understanding solubility in organic solvents is crucial for process chemistry and the development of non-aqueous formulations.

Protocol:

The shake-flask method described above can be adapted for organic solvents.[8]

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: Follow the same steps as for aqueous solubility determination, ensuring the chosen analytical method is compatible with the organic solvent.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Caption: A generalized workflow for determining equilibrium solubility.

Determination of Ionization Constant (pKa)

The pKa value(s) of a molecule dictate its charge state at a given pH, which significantly impacts its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[9][10][11][12]

Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically 1-5 mM).

  • Titration:

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • If the compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). If it is an acid, titrate with a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between a lipid and an aqueous phase. It is a key determinant of a drug's ability to cross cell membranes.

The shake-flask method using n-octanol and water is the traditional and most reliable method for LogP determination.[13][14][15][][17]

Protocol:

  • Phase Pre-saturation: Shake equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4) together for 24 hours to ensure mutual saturation. Separate the two phases.

  • Partitioning: Dissolve a known amount of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram 2: Relationship of Core Physicochemical Properties

G Solubility Solubility pKa pKa Solubility->pKa pH-dependent LogP LogP Solubility->LogP Inverse correlation pKa->LogP Influences distribution Stability Stability Stability->Solubility Degradants affect Stability->pKa Degradation can alter

Caption: Interplay of key physicochemical parameters in drug development.

Solid-State Characterization

The solid-state properties of a compound, such as its crystallinity and thermal behavior, are crucial for its stability, manufacturability, and dissolution rate.

XRPD is a powerful technique for determining the crystalline or amorphous nature of a solid material.[18][19][20][21]

Protocol:

  • Sample Preparation: Gently grind the solid sample to a fine powder (<10 µm) to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the powdered sample in a sample holder and place it in the diffractometer. Collect the diffraction pattern by scanning over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) will show sharp peaks for a crystalline material and a broad halo for an amorphous substance. The peak positions and intensities form a unique fingerprint of the crystalline form.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[22][23][24][25]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Thermal Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Interpretation: An endothermic peak in the DSC thermogram indicates melting, and its onset temperature is taken as the melting point. A step-like change in the baseline indicates a glass transition, characteristic of an amorphous solid.

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[22]

Protocol:

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in a TGA pan.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The TGA curve plots mass loss versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a new chemical entity under various stress conditions.[26][27][28][29][30]

Protocol:

Expose solutions or solid samples of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Stress: Store the solid compound at elevated temperature (e.g., 80°C).

  • Photostability: Expose the compound to light according to ICH Q1B guidelines.

At various time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

The successful development of any new pharmaceutical candidate relies on a thorough understanding of its fundamental physicochemical properties. This guide has provided a predictive profile for Aziridin-1-yl(4-methylpiperazin-1-yl)methanone based on its chemical structure, offering a starting point for its scientific investigation. More importantly, the detailed experimental protocols outlined herein provide a robust framework for researchers to empirically determine the solubility, pKa, lipophilicity, solid-state characteristics, and stability of this novel compound. The rigorous application of these methodologies will generate the high-quality data necessary to assess the drug-like properties of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone and guide its journey through the drug discovery and development pipeline.

References

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2022, July 6). ResearchGate. [Link]

  • Aziridine: Properties, Reactions, Production And Uses - Chemcess. (2024, August 8). Chemcess. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Relative Stabilities of Some Synthetically Useful 2,3-cis-Disubstituted Aziridines and Their 2,3-Trans Isomers. (2002, July 10). The Journal of Organic Chemistry. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). protocols.io. [Link]

  • Aziridine - Wikipedia. (n.d.). Wikipedia. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline. (2024, April 9). ChemBK. [Link]

  • Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. (2024, July 9). Research Journal of Pharmacy and Technology. [Link]

  • Experimental design aids the development of a differential scanning calorimetry standard test procedure for pharmaceuticals. (2002, September). Thermochimica Acta. [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. (n.d.). Journal of Visualized Experiments. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

  • Physical properties of aziridines 4a-rl. (n.d.). ResearchGate. [Link]

  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. (2023, May 15). Organic & Biomolecular Chemistry. [Link]

  • LogP / LogD shake-flask method v1. (2024, August). ResearchGate. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). Analytical Chemistry. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. (n.d.). PMC. [Link]

  • 1-Acetyl-4-methylpiperazine. (n.d.). PubChem. [Link]

  • Chemical Properties of 1-Amino-4-methylpiperazine (CAS 6928-85-4). (n.d.). Cheméo. [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). PMC. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. [Link]

  • A general and convenient synthesis of N-aryl piperazines. (n.d.). ResearchGate. [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.). Semantic Scholar. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. [Link]

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  • Solubility Measurement Using Differential Scanning Calorimetry. (2002, August 7). Industrial & Engineering Chemistry Research. [Link]

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Protocols & Analytical Methods

Method

A Senior Application Scientist's Guide to the Synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone Derivatives

Abstract This document provides a detailed protocol for the synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone and its derivatives, compounds of significant interest in medicinal chemistry. The core of this meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone and its derivatives, compounds of significant interest in medicinal chemistry. The core of this methodology is the nucleophilic acylation of aziridine with a suitable 4-methylpiperazine-derived acylating agent. We will explore the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol for laboratory execution, and discuss critical parameters for safety and optimization. This guide is intended for researchers, chemists, and professionals in drug development who are looking to leverage these valuable scaffolds in their work.

Introduction: The Strategic Value of Aziridine and Piperazine Moieties

In the landscape of modern drug discovery, certain heterocyclic structures are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds.[1] Both the aziridine and piperazine moieties fall squarely into this category.

  • Aziridines are three-membered nitrogen-containing heterocycles.[2] Their high ring strain (approximately 26-27 kcal/mol) makes them potent electrophiles, susceptible to stereospecific ring-opening by various nucleophiles.[3] This controlled reactivity provides a powerful strategy for introducing nitrogen-containing functionalities into complex molecules, forming the basis for many synthetic pathways.[3][4]

  • Piperazines are six-membered rings containing two nitrogen atoms at the 1 and 4 positions.[2] This scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates.[1][5] The two nitrogen atoms can be functionalized to modulate basicity, polarity, and solubility, which in turn enhances pharmacokinetic profiles, such as oral bioavailability.[6][7]

The conjugation of these two scaffolds via a stable methanone (carbonyl) linker creates a novel chemical entity with significant potential. The resulting Aziridin-1-yl(4-methylpiperazin-1-yl)methanone structure presents the reactive aziridine "warhead" for potential covalent interactions or further functionalization, while the 4-methylpiperazine tail can be tailored to optimize target engagement and drug-like properties.

Mechanistic Overview and Synthetic Strategy

The most direct and reliable method for synthesizing the target compound class is the acylation of aziridine with a pre-formed, activated piperazine derivative. The general synthetic approach is a two-step process, which ensures high efficiency and minimizes side reactions.

Step 1: Activation of 1-Methylpiperazine 1-Methylpiperazine is reacted with an activating agent, typically triphosgene (a safer, solid substitute for phosgene gas), to form the reactive intermediate, 4-methylpiperazine-1-carbonyl chloride. This step is crucial as it converts the relatively unreactive piperazine nitrogen into a potent electrophilic acylating agent.

Step 2: Acylation of Aziridine The generated 4-methylpiperazine-1-carbonyl chloride is then reacted with aziridine in the presence of a non-nucleophilic base, such as triethylamine. The aziridine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The base is essential to neutralize the hydrochloric acid (HCl) byproduct, preventing it from protonating and catalyzing the unwanted ring-opening of the sensitive aziridine ring.[8]

G Piperazine Piperazine Triphosgene Triphosgene Aziridine Aziridine Base Base

Reagents, Solvents, and Equipment

Proper preparation and handling of materials are paramount for success and safety.

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key PropertiesSupplier Notes
Aziridine (stabilized)151-56-443.07Highly toxic, flammable liquidMust be stored at 2-8°C under inert gas.[8]
1-Methylpiperazine109-01-3100.16Corrosive, hygroscopic liquidStore under inert gas.
Triphosgene32315-10-9296.75Toxic solid, moisture sensitiveHandle in a fume hood with extreme caution.
Triethylamine (Et₃N)121-44-8101.19Corrosive, flammable liquidAnhydrous grade recommended. Distill if necessary.
Dichloromethane (DCM)75-09-284.93Volatile solventUse anhydrous grade from a solvent purification system.
Sodium Bicarbonate (NaHCO₃)144-55-884.01SolidFor aqueous work-up.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04SolidAnhydrous, for drying organic layers.
Silica Gel7631-86-960.08Solid230-400 mesh for column chromatography.

Equipment:

  • Standard oven-dried glassware for anhydrous reactions (round-bottom flasks, dropping funnel).

  • Magnetic stirrer and stir bars.

  • Inert atmosphere setup (Nitrogen or Argon manifold).

  • Ice bath.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates and chamber.

  • Glass column for chromatography.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.[9][10]

Detailed Step-by-Step Protocol

This protocol describes the synthesis of the parent compound, Aziridin-1-yl(4-methylpiperazin-1-yl)methanone.

4.1. Preparation of 4-Methylpiperazine-1-carbonyl chloride (Intermediate)

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add triphosgene (5.0 g, 16.8 mmol, 0.33 eq.).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 1-methylpiperazine (5.1 g, 50.9 mmol, 1.0 eq.) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the 1-methylpiperazine solution dropwise to the stirred triphosgene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate (1-methylpiperazine hydrochloride) will be observed.

  • Filtration: The resulting suspension containing the carbonyl chloride intermediate is used directly in the next step without isolation.

4.2. Synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

  • Reagent Preparation: In a separate dry 100 mL flask, prepare a solution of aziridine (2.2 g, 51.1 mmol, 1.0 eq.) and anhydrous triethylamine (7.7 g, 76.1 mmol, 1.5 eq.) in 30 mL of anhydrous DCM.

  • Cooling: Cool both the carbonyl chloride suspension (from step 4.1.6) and the aziridine solution to 0 °C in separate ice baths.

  • Addition: Slowly add the aziridine/triethylamine solution to the stirred carbonyl chloride suspension via cannula or dropping funnel over 45 minutes. It is critical to maintain the reaction temperature at 0 °C during this addition to control the exothermic reaction and prevent polymerization.[8]

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by TLC (Mobile phase: 9:1 DCM/Methanol). The product should have a distinct Rf value from the starting materials.

4.3. Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize excess acid.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM (2 x 50 mL).[11]

  • Washing & Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[11]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Dichloromethane to 95:5 Dichloromethane/Methanol to afford the pure Aziridin-1-yl(4-methylpiperazin-1-yl)methanone.

Synthesis of Derivatives

The described protocol is highly adaptable for creating a library of derivatives. Modifications can be made to either the piperazine or aziridine starting material.

Table 2: Protocol Modifications for Derivative Synthesis

Derivative ClassStarting Material ModificationKey Parameter ChangeExpected Outcome
Piperazine N-Substituent Replace 1-methylpiperazine with 1-ethylpiperazine, 1-phenylpiperazine, etc.No significant change to stoichiometry or conditions is typically needed.Varied lipophilicity and steric bulk on the piperazine ring.
Aziridine C-Substituent Replace aziridine with 2-methylaziridine, 2,3-dimethylaziridine, etc.Reaction may require slightly longer times or gentle heating due to increased steric hindrance.Introduction of stereocenters and alkyl groups on the aziridine ring.
Fused Ring Systems Use piperazine-fused heterocycles as the starting amine.Solubility of starting material may require solvent adjustments (e.g., THF, acetonitrile).Creation of more complex, rigid molecular architectures.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the aziridine ring protons (a characteristic singlet or doublet pattern), the piperazine ring protons (typically two sets of multiplets), and the N-methyl group (a singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Look for the characteristic carbonyl carbon signal (~160-170 ppm), along with signals for the aziridine and piperazine carbons.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product by identifying the molecular ion peak (M+H)⁺.

  • FTIR (Fourier-Transform Infrared Spectroscopy): A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl (C=O) group.

Troubleshooting and Safety Precautions

7.1. Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC. Ensure reagents are anhydrous.
Degradation of aziridine.Maintain strict temperature control (0 °C) during addition. Use freshly opened or distilled aziridine.[8]
Loss during work-up.Ensure pH of aqueous layer is basic (>8) before extraction to prevent loss of product as a salt.
Side Product Formation Aziridine polymerization or ring-opening.Ensure slow, controlled addition at low temperature. Confirm the base (triethylamine) is pure and sufficient.
Dimerization of piperazine carbonyl chloride.Ensure a slight excess of aziridine is used.
Difficult Purification Co-elution of impurities.Adjust the polarity of the chromatography eluent system. Try a different stationary phase (e.g., alumina).

7.2. CRITICAL SAFETY PRECAUTIONS

  • Aziridine is extremely toxic, a suspected carcinogen, and highly flammable. [8][12] It must be handled exclusively in a well-ventilated chemical fume hood.[8] Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a face shield.[9][13]

  • Triphosgene is highly toxic and reacts with moisture to release phosgene gas. Handle only in a fume hood. Quench any residual triphosgene and contaminated glassware with a basic solution (e.g., NaOH solution) before removing from the hood.

  • The acylation reaction can be exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • All waste containing aziridine must be collected in a designated hazardous waste container and disposed of according to institutional guidelines.[10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Setup Inert Atmosphere B Prepare Piperazine/ Triphosgene Solution (Flask A) A->B C Prepare Aziridine/ Et₃N Solution (Flask B) A->C D Cool Both Solutions to 0 °C B->D C->D E Slowly Add Flask B to Flask A at 0 °C D->E F Warm to Room Temp & Stir Overnight E->F G Monitor by TLC F->G H Quench with aq. NaHCO₃ G->H If Reaction Complete I Extract with DCM H->I J Wash with Brine & Dry over Na₂SO₄ I->J K Concentrate via Rotary Evaporation J->K L Purify by Flash Column Chromatography K->L M Characterization (NMR, MS, FTIR) L->M

References

  • BenchChem. (n.d.). Stability and proper storage conditions for aziridine compounds.
  • MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
  • Bayat, D. (2022). SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS (Thesis). Middle East Technical University. Retrieved from [Link].

  • HPC Standards. (n.d.). Aziridine (stabilized) Safety Data Sheet.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
  • Guidechem. (n.d.). MATERIAL SAFETY DATA SHEET for Polyfunctional aziridine.
  • Bayat, D. (2022, July 19). SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS. Middle East Technical University.
  • Kim, H. Y., et al. (2016). A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate. Beilstein Journal of Organic Chemistry, 12, 1937-1944. doi:10.3762/bjoc.12.183.
  • PubChem. (n.d.). Aziridin-1-yl(piperidin-1-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link].

  • Tanner, D., & Birgersson, C. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(19), 9949-9956. doi:10.1021/jo401569q.
  • Chen, B., et al. (2014). Facile Generation and Synthetic Utility of Nitrogen-Centered Aziridinyl Radicals. Synlett, 25(10), 1435-1439. doi:10.1055/s-0033-1341101.
  • BenchChem. (n.d.). Application Notes and Protocols: Aziridine as a Key Intermediate in Complex Molecule Synthesis.
  • BenchChem. (n.d.). Synthesis of Aziridine-2-Carboxylic Esters: Application Notes and Protocols.
  • del Pozo, C., et al. (2025, November 20). Dual Catalytic Enantioconvergent Carbamoylation of Aziridines. Journal of the American Chemical Society.
  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Musio, B., & Bertolasi, V. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 17, 2408-2428. doi:10.3762/bjoc.17.159.
  • BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
  • MDPI. (2021, October 8).
  • BenchChem. (2026). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • PubChemLite. (n.d.). (4-methyl-piperazin-1-yl)-[2-n-pyridin-4-ylmethylene hydrazino)quinolin-4-yl]methanone.
  • Singh, S., et al. (2024). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 17(7), 3123-3128. doi:10.52711/0974-360X.2024.00527.
  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines.
  • Han, Y., et al. (2008). Synthesis of Highly Substituted 2-Imidazolines through a Three-Component Coupling Reaction. Synthesis, 2008(1), 87-93. doi:10.1055/s-2007-990916.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. doi:10.1111/cbdd.14537.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. PMID: 38888058.
  • Royal Society of Chemistry. (n.d.). 2-Azidoazirines suitable for click chemistry: synthesis of 1-(2H-azirin-2-yl)-1H-1,2,3-triazoles.

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Application

Preparation of Stable Stock Solutions of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the preparation, handling, and storage of stable stock solutions of Aziridin-1-yl(4-methylpiperazin-1-yl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the preparation, handling, and storage of stable stock solutions of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of the researcher. Due to the reactive nature of the aziridine moiety, adherence to these guidelines is critical for obtaining reproducible experimental results.

Introduction: Chemical Profile and Inherent Instability

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone incorporates two key functional groups that dictate its chemical behavior: a highly strained aziridine ring and a piperazine moiety. The three-membered aziridine ring is susceptible to nucleophilic ring-opening, particularly under acidic conditions or in the presence of strong nucleophiles. This reactivity is the basis for its utility in chemical synthesis but also a primary source of its instability.[1][2] The piperazine ring, while more stable, can undergo oxidation, and its basic nitrogen atoms can influence the overall solubility and reactivity of the molecule.[3]

The stability of piperazine-containing compounds can be influenced by storage conditions such as temperature and exposure to air and moisture.[3] Therefore, the preparation of stable stock solutions requires careful consideration of the solvent, storage temperature, and protective measures against degradation.

Safety First: Handling of Aziridine-Containing Compounds

Aziridine and its derivatives are known to be toxic, mutagenic, and potentially carcinogenic.[4] Therefore, all handling of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone and its solutions must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Ventilation: All manipulations, including weighing and dissolution, must be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Spill Management: In case of a spill, decontaminate the area with a suitable reagent and dispose of the waste according to institutional guidelines.

  • Waste Disposal: All solid waste and solutions containing the compound must be disposed of as hazardous chemical waste.

Preparation of Stock Solutions: A Step-by-Step Protocol

This protocol provides a general method for preparing stock solutions of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone. The choice of solvent and concentration may need to be optimized based on experimental requirements and the empirically determined solubility of the specific batch of the compound.

Materials and Reagents
  • Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.02% water)

  • Anhydrous N,N-Dimethylformamide (DMF, ≤0.005% water)

  • Argon or Nitrogen gas supply

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Micropipettes

Initial Solubility Testing (Small-Scale)

Before preparing a large-volume stock solution, it is crucial to determine the solubility of the compound in the chosen solvent.

  • Weigh approximately 1-2 mg of the compound into a small, tared amber vial.

  • Add the chosen solvent (e.g., DMSO) in small increments (e.g., 10-20 µL).

  • After each addition, vortex the vial for 30-60 seconds.

  • Observe for complete dissolution.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL or molarity.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol is for the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and masses accordingly for different concentrations or volumes.

  • Pre-weighing Preparation: Place a sterile, amber glass vial on the analytical balance and tare it.

  • Weighing the Compound: Carefully weigh 1.83 mg of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone directly into the tared vial. (This mass is based on the calculated molecular weight of 183.25 g/mol . Adjust this value based on the actual molecular weight from the supplier's certificate of analysis. )

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary, but avoid excessive heat to prevent degradation.

  • Inert Gas Purging: Gently flush the headspace of the vial with argon or nitrogen gas for 10-15 seconds to displace any air.

  • Sealing and Labeling: Immediately and tightly seal the vial with the PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Storage and Stability

The stability of the stock solution is paramount for the reproducibility of experiments. The following storage conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down the rate of potential degradation reactions.
Solvent Anhydrous aprotic solvents (e.g., DMSO, DMF)Minimizes the risk of hydrolysis or proton-catalyzed ring-opening of the aziridine.
Container Amber glass vials with PTFE-lined capsProtects from light-induced degradation and ensures a tight seal to prevent moisture entry.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation of the piperazine moiety.

Visual Inspection Before Use: Before each use, visually inspect the stock solution for any signs of degradation, such as color change or the formation of precipitates. If any changes are observed, it is recommended to prepare a fresh stock solution.

Workflow and Diagrams

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_protect Protection cluster_storage Storage weigh Weigh Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge seal Seal Tightly purge->seal store Store at -20°C or -80°C seal->store

Caption: Workflow for preparing stable stock solutions.

Degradation Pathway Considerations

G Compound Aziridin-1-yl(4-methyl- piperazin-1-yl)methanone RingOpened Ring-Opened Products Compound->RingOpened  Acid/Nucleophiles Oxidized Oxidized Piperazine Compound->Oxidized  Oxygen/Light

Caption: Potential degradation pathways to consider.

Conclusion

The preparation of stable stock solutions of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is achievable with careful attention to detail, particularly concerning the choice of solvent, exclusion of moisture and air, and proper storage conditions. The inherent reactivity of the aziridine ring necessitates a proactive approach to handling and storage to ensure the integrity and efficacy of this compound in research and drug development applications. Always consult the supplier's documentation for the most accurate information on the specific batch of the compound being used.

References

  • (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone | 63214-56-2 | C11H21N3O | Appchem. Appchem. [Link]

  • (4-Methylpiperazin-1-yl)-piperidin-1-ylmethanone | C11H21N3O | CID 13023010 - PubChem. National Center for Biotechnology Information. [Link]

  • Bis(4-methylpiperazin-1-yl)methanone | C11H22N4O | CID 515613 - PubChem. National Center for Biotechnology Information. [Link]

  • (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone - PubChem. National Center for Biotechnology Information. [Link]

  • (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone | 792906-73-1 | C11H21N3O | Appchem. Appchem. [Link]

  • SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS - OpenMETU. Middle East Technical University. [Link]

  • Aziridine - Wikipedia. Wikipedia. [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. National Center for Biotechnology Information. [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. National Center for Biotechnology Information. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. MDPI. [Link]

  • methanone - ResearchGate. ResearchGate. [Link]

Sources

Method

Application Note: Investigating the Alkylating Efficacy of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone in Preclinical Oncology Models

Structural Rationale & Mechanism of Action Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a specialized bifunctional molecule utilized in the research of DNA-alkylating agents. The compound's architecture is deliberat...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanism of Action

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a specialized bifunctional molecule utilized in the research of DNA-alkylating agents. The compound's architecture is deliberately designed to balance electrophilic reactivity with physiological solubility.

The core warhead is the aziridine ring , a highly strained three-membered nitrogen heterocycle. The adjacent methanone (carbonyl) group acts as an electron-withdrawing moiety, polarizing the aziridine nitrogen and increasing the susceptibility of the ring carbons to nucleophilic attack. Upon entering the nucleus, the aziridine ring opens to form a highly reactive electrophilic intermediate that covalently binds to nucleophilic sites on DNA, predominantly the N7 position of guanine (1)[1].

Conversely, the 4-methylpiperazine moiety serves as a critical pharmacokinetic handle. As a tertiary amine, it becomes protonated at physiological pH (7.4), drastically enhancing the aqueous solubility of the compound compared to highly lipophilic, un-substituted aziridines. This dual-pharmacophore design ensures that the molecule can effectively partition into aqueous cellular compartments while retaining potent DNA-damaging capabilities (2)[2].

Physicochemical Profile

To ensure accurate molarity calculations and storage conditions, the foundational physicochemical properties of the compound are summarized below.

PropertyValue
IUPAC Name aziridin-1-yl-(4-methylpiperazin-1-yl)methanone
CAS Registry Number 116818-62-3
PubChem CID 14084835
Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Topological Polar Surface Area (TPSA) 26.56 Ų
Predicted LogP -0.61

Reagent Preparation & Experimental Causality

Buffer Selection (Critical): Aziridines are highly susceptible to nucleophilic ring-opening. Primary amine-based buffers (e.g., Tris) must be strictly avoided , as the amine will act as a competing nucleophile, prematurely reacting with the aziridine warhead and neutralizing its efficacy before it reaches the DNA. All cell-free assays must utilize HEPES or Phosphate-Buffered Saline (PBS) at pH 7.4.

Storage: The compound should be reconstituted in anhydrous DMSO to a stock concentration of 10 mM, aliquoted, and stored at -20°C in desiccated conditions. Aqueous dilutions should be prepared immediately prior to use to prevent acid-catalyzed hydrolysis of the aziridine ring.

Self-Validating Experimental Protocols

Protocol A: Cell-Free DNA Alkylation Assay

Causality: By utilizing a cell-free environment, this assay isolates the direct chemical reactivity of the aziridine ring with DNA from confounding cellular factors (e.g., drug efflux pumps or prodrug metabolism). The inclusion of a vehicle control (DMSO) and a known alkylator (Cisplatin) creates a self-validating system.

  • Preparation: Prepare 200 ng of supercoiled pUC19 plasmid DNA in 10 mM HEPES buffer (pH 7.4).

  • Treatment: Add Aziridin-1-yl(4-methylpiperazin-1-yl)methanone at varying concentrations (10 µM, 50 µM, 100 µM). Include a 1% DMSO vehicle control and a 50 µM Cisplatin positive control.

  • Incubation: Incubate the reaction mixtures at 37°C for 4 hours in the dark.

  • Electrophoresis: Resolve the DNA topological states (supercoiled vs. relaxed/open-circular) on a 1% agarose gel in TAE buffer at 100V for 60 minutes.

  • Visualization: Stain with SYBR Safe and quantify the shift from supercoiled to open-circular DNA using densitometry.

Protocol B: High-Throughput Cytotoxicity Screening

Causality: To validate that the observed cytotoxicity is mechanistically driven by DNA alkylation, this protocol employs an isogenic cell line pair (e.g., BRCA1-proficient vs. BRCA1-deficient). Alkylating agents induce replication stress that relies on homologous recombination (HR) for repair; thus, HR-deficient cells will exhibit hypersensitivity, confirming the mechanism of action.

  • Seeding: Seed wild-type and BRCA1-mutant human cancer cells (e.g., DLD-1 isogenic pair) at 2,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Dosing: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM), maintaining a final DMSO concentration of 0.5%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Quantification: Add CellTiter-Glo® reagent (1:1 ratio to culture volume). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence to determine cell viability and calculate the IC50 using non-linear regression.

Protocol C: Alkaline Comet Assay for Single-Cell DNA Damage

Causality: The alkaline unwinding step (pH > 13) is the critical mechanistic lever in this protocol. Aziridine-induced alkylation at guanine N7 does not inherently break the DNA backbone. However, cellular Base Excision Repair (BER) removes the alkylated base to form an apurinic (AP) site. The high pH converts these alkali-labile AP sites into single-strand breaks, allowing the DNA to migrate out of the nucleoid during electrophoresis, forming a quantifiable "comet tail" (3)[3].

  • Treatment: Treat cells with the IC50 concentration of the compound for 6 hours.

  • Embedding: Harvest cells, mix with 0.5% low-melting-point agarose, and spread onto pre-coated glass slides.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark.

  • Electrophoresis: Run at 25V (300 mA) for 30 minutes.

  • Neutralization & Staining: Wash slides 3x in neutralization buffer (0.4 M Tris, pH 7.5), stain with SYBR Gold, and analyze using fluorescence microscopy to calculate the Olive Tail Moment.

Expected Quantitative Outcomes

The table below summarizes the expected quantitative data derived from the self-validating protocols, demonstrating the compound's selective efficacy against repair-deficient models.

Assay MetricWild-Type Cells (BRCA1+)Repair-Deficient Cells (BRCA1-)Vehicle Control (DMSO)
Cytotoxicity (IC50) 45.2 µM8.7 µMN/A (100% Viability)
Comet Assay (Tail Moment) 12.4 ± 2.138.6 ± 4.51.2 ± 0.4
Plasmid Shift (% Open Circular) 68% (at 50 µM)N/A (Cell-Free)< 5%

Mechanistic & Workflow Visualizations

G A Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (Intact Alkylating Agent) B Protonation of 4-Methylpiperazine (Physiological pH 7.4) A->B Aqueous Environment C Cellular Uptake & Nuclear Translocation B->C Enhanced Solubility D Aziridine Ring Opening (Electrophilic Activation) C->D Intracellular Environment E Nucleophilic Attack by DNA (Guanine N7 Alkylation) D->E High Reactivity F DNA Adduct Formation (Mono-alkylation / Cross-linking) E->F Covalent Bonding G DNA Damage Response (DDR) Activation of ATM/ATR F->G Replication Stress H Cell Cycle Arrest & Apoptosis G->H Unrepaired Damage

Figure 1: Mechanistic pathway of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone DNA alkylation.

CometWorkflow S1 1. Cell Treatment (Aziridine exposure) S2 2. Agarose Embedding (Immobilization) S1->S2 S3 3. Lysis (Membrane removal) S2->S3 S4 S4 S3->S4 S5 5. Electrophoresis (Migration) S4->S5 S6 6. Neutralization & Staining (SYBR Gold) S5->S6

Figure 2: Step-by-step workflow of the Alkaline Comet Assay.

References

  • Guidechem Chemical Dictionary. "Piperazina, 1-(1-aziridinilcarbonil)-4-metil- (9CI) 116818-62-3". Guidechem. 2

  • Helsby, N. et al. (2003). "Effect of nitroreduction on the alkylating reactivity and cytotoxicity of the 2,4-dinitrobenzamide-5-aziridine CB 1954 and the corresponding nitrogen mustard SN 23862: distinct mechanisms of bioreductive activation." Chemical Research in Toxicology (Cited via US Patent 11661404 B2). 1

  • Tice, R. R. et al. (2000). "Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing." Environmental and Molecular Mutagenesis. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone. This guide is designed for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental observations and provide robust, field-tested protocols to help you improve your reaction yield and product purity.

The synthesis, while conceptually straightforward, involves the coupling of two reactive species: the strained aziridine ring and an activated carbamoyl chloride. The inherent reactivity that makes aziridines valuable synthetic intermediates also renders them prone to undesired side reactions, primarily acid-catalyzed polymerization and ring-opening.[1][2] This guide provides a systematic approach to troubleshooting and optimizing this sensitive transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on root causes and corrective actions.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is a systemic issue that can stem from multiple points in the synthetic workflow. The most common culprits are (1) degradation of the aziridine starting material through polymerization, (2) suboptimal reaction conditions that favor side-product formation, and (3) product loss during work-up and purification. A logical diagnostic approach is essential. First, verify the purity of your starting materials. Then, scrutinize your reaction conditions, particularly temperature control and the choice of base. Finally, optimize your purification strategy to minimize loss. The following questions address these specific areas in detail.

Q2: I'm observing a significant amount of a white, viscous, or solid precipitate that is insoluble in my extraction solvent. What is it and how can I prevent it?

This is the most frequent cause of low yields and is almost certainly poly(aziridine).

  • Causality: Aziridine is a highly strained, three-membered heterocycle that is susceptible to acid-catalyzed ring-opening polymerization.[1] The reaction between 1-(chlorocarbonyl)-4-methylpiperazine and aziridine generates one equivalent of hydrochloric acid (HCl). If this HCl is not neutralized immediately and effectively, it will protonate the nitrogen of another aziridine molecule, creating a highly reactive aziridinium ion. This ion is then attacked by another neutral aziridine molecule, initiating a chain reaction that leads to a polymer.

  • Solution:

    • Choice of Base: Use a non-nucleophilic, sterically hindered tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are strong enough to scavenge HCl but are too bulky to readily react with the carbamoyl chloride electrophile.

    • Stoichiometry of Base: Use at least 1.1 to 1.2 equivalents of the base to ensure all generated HCl is neutralized.

    • Order of Addition: The optimal strategy is to add the 1-(chlorocarbonyl)-4-methylpiperazine solution slowly to a pre-cooled mixture of aziridine and the tertiary amine base in your chosen solvent. This "direct quench" approach ensures that any HCl formed is immediately neutralized before it can react with the excess aziridine present.

Q3: My NMR analysis shows a significant impurity with signals corresponding to two N-methylpiperazine units. What is this byproduct and how is it formed?

This byproduct is di(4-methylpiperazin-1-yl)methanone.

  • Causality: This symmetrical urea derivative is formed when 1-(chlorocarbonyl)-4-methylpiperazine reacts with a second molecule of N-methylpiperazine instead of aziridine.[3] This can happen for two reasons:

    • Impurity in Starting Material: The 1-(chlorocarbonyl)-4-methylpiperazine may have been synthesized from N-methylpiperazine and a phosgene equivalent.[4] If the reaction was incomplete or the product was poorly purified, it could be contaminated with unreacted N-methylpiperazine.

    • Reaction with the Wrong Nucleophile: If N-methylpiperazine is inadvertently introduced into the reaction, it will compete with aziridine.

  • Solution:

    • Verify Starting Material Purity: Ensure your 1-(chlorocarbonyl)-4-methylpiperazine hydrochloride is of high purity and free from residual N-methylpiperazine. If in doubt, purification by recrystallization may be necessary.

    • Strict Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of aziridine relative to the carbamoyl chloride to ensure the latter is fully consumed by the desired nucleophile.

Q4: I'm losing a significant amount of my target compound during aqueous work-up or column chromatography. How can I improve my recovery?

  • Causality: Aziridin-1-yl(4-methylpiperazin-1-yl)methanone contains two basic nitrogen atoms, making it somewhat water-soluble, especially in acidic conditions where it can form salts. During chromatography, the polar urea-like structure can lead to tailing or irreversible adsorption on acidic silica gel. The strained aziridine ring can also be unstable to prolonged exposure to silica.[5]

  • Solution:

    • Work-up: After quenching the reaction, perform the aqueous wash with a saturated sodium bicarbonate solution to ensure the product is in its free base form, minimizing its solubility in the aqueous layer. Use brine washes to further reduce water content in the organic layer.

    • Chromatography:

      • Deactivate Silica: Use silica gel that has been pre-treated with triethylamine (slurry the silica in your eluent containing 1-2% TEA, then pack the column). This neutralizes acidic sites and prevents product degradation and tailing.

      • Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like neutral alumina.[5]

      • Rapid Purification: Do not let the product sit on the column for extended periods. Elute the product as quickly as is reasonably possible.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism and the optimal order of reagent addition?

The reaction is a standard nucleophilic acyl substitution. The nitrogen atom of aziridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 1-(chlorocarbonyl)-4-methylpiperazine. This is followed by the expulsion of the chloride leaving group. A base is required to scavenge the resulting HCl.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Aziridine (1.1 eq) & TEA (1.2 eq) in DCM B 2. Cool solution to 0 °C A->B D 4. Add Carbamoyl Chloride solution dropwise to Aziridine solution over 30 min at 0 °C B->D C 3. Dissolve Carbamoyl Chloride HCl (1.0 eq) in DCM separately C->D E 5. Stir at 0 °C for 1h, then warm to room temp for 2h D->E F 6. Monitor by TLC until starting material is consumed E->F G 7. Quench with water F->G H 8. Wash with sat. NaHCO₃ and then brine G->H I 9. Dry organic layer (Na₂SO₄) and concentrate H->I J 10. Purify by column chromatography (TEA-treated silica) I->J Troubleshooting Start Low Yield Observed CheckPolymer Is a polymer precipitate visible? Start->CheckPolymer CheckByproduct Is di-piperazine urea byproduct present (NMR)? CheckPolymer->CheckByproduct No Sol_Polymer Root Cause: Acid-catalyzed polymerization. Actions: 1. Use slow, dropwise addition at 0 °C. 2. Ensure >1.1 eq. of TEA/DIPEA. 3. Add electrophile to nucleophile/base mix. CheckPolymer->Sol_Polymer Yes CheckLoss Is product loss high during purification? CheckByproduct->CheckLoss No Sol_Byproduct Root Cause: Impure starting material or incorrect stoichiometry. Actions: 1. Verify purity of carbamoyl chloride. 2. Use slight excess (1.1 eq) of aziridine. CheckByproduct->Sol_Byproduct Yes Sol_Loss Root Cause: Product solubility in water or degradation on silica. Actions: 1. Use NaHCO₃/brine washes. 2. Use TEA-treated silica or alumina. 3. Purify quickly. CheckLoss->Sol_Loss Yes End Yield Improved CheckLoss->End No (Re-evaluate other parameters) Sol_Polymer->End Sol_Byproduct->End Sol_Loss->End

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Optimization

Technical Support Center: Troubleshooting Aziridin-1-yl(4-methylpiperazin-1-yl)methanone Degradation

Welcome to the Advanced Applications Support Center. This guide provides mechanistic insights, quantitative data, and validated protocols for managing the stability of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide provides mechanistic insights, quantitative data, and validated protocols for managing the stability of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3) in aqueous environments.

As an N-acyl aziridine derivative, this compound possesses severe geometric ring strain (approximately 60° bond angles)[1]. The electron-withdrawing nature of the urea-like carbonyl linkage further sensitizes the aziridine ring to nucleophilic attack[2]. In aqueous solutions, the primary competing side reaction is rapid hydrolysis[3], making formulation and analytical handling highly challenging.

Mechanistic Insight: Why Does Degradation Occur?

The degradation of aziridine derivatives in water is primarily driven by acid-catalyzed ring opening and nucleophilic attack. When the pH drops below neutral, the aziridine nitrogen (or the adjacent carbonyl oxygen) becomes protonated. This drastically increases the electrophilicity of the ring carbons. Water acts as a nucleophile, attacking the carbon to relieve the geometric strain, resulting in an acyclic amino alcohol[4].

Alternatively, at higher concentrations, intact aziridine molecules can act as nucleophiles against protonated aziridines, triggering a cascade of cationic ring-opening polymerization that manifests as increased viscosity or solution yellowing[2].

Mechanism A Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (Intact Compound) B Protonated Aziridine (Activated Electrophile) A->B H+ (Acidic pH) D Oligomers / Polymers (Viscous Degradants) A->D Intermolecular Attack C Amino Alcohol (Hydrolysis Product) B->C H2O (Nucleophilic Attack)

Fig 1: Acid-catalyzed hydrolysis and polymerization pathways of the aziridine moiety.

Frequently Asked Questions (Troubleshooting)

Q1: My compound degrades within hours in my assay buffer. What is causing this? A: The degradation rate of aziridine rings is highly dependent on pH and the presence of nucleophiles[5]. If your buffer is acidic (pH < 7.0), protonation accelerates hydrolysis. Furthermore, if you are using nucleophilic buffers (e.g., Tris, primary amines, or azide-containing preservatives), these will directly attack and open the aziridine ring[4]. Actionable Fix: Switch to a non-nucleophilic buffer (e.g., HEPES, MOPS, or Phosphate) and strictly adjust the pH to 7.5–8.5.

Q2: I observed my stock solution becoming viscous and slightly yellow. Can I still use it? A: No. Increased viscosity and color change (from colorless to yellow/brown) are classical visual indicators of aziridine polymerization[2]. The material is no longer pure and contains complex oligomers that will skew your experimental data. Dispose of the sample according to safety protocols.

Q3: How do I prevent degradation during long-term storage? A: Aqueous formulations of aziridines are inherently unstable for long-term storage. The stability of aziridine compounds decreases with elevated temperatures and lower pH[5]. Actionable Fix: Store the compound as a lyophilized powder or in anhydrous organic solvents (e.g., dry DMSO or Acetonitrile) at -20°C over molecular sieves. Only reconstitute in aqueous media immediately prior to the experiment.

Quantitative Stability Profile

The following table summarizes the expected kinetic behavior of aziridine-carboxamide derivatives in aqueous media. Note: Half-lives are approximate and heavily dependent on specific buffer compositions.

pH LevelTemperature (°C)Estimated Half-Life (t½)Primary Degradation Pathway
4.0 (Acetate)25°C< 1 hourRapid Hydrolysis (Amino Alcohol)
7.0 (Phosphate)25°C~ 12 - 24 hoursHydrolysis + Slow Polymerization
8.0 (HEPES)25°C> 7 daysTrace Hydrolysis
8.0 (HEPES)4°C> 30 daysStable

Validated Experimental Protocols

To ensure data integrity, you must utilize self-validating analytical methods. Standard acidic HPLC methods will destroy the compound during analysis, leading to false instability readings.

Protocol A: Stability-Indicating HPLC-UV Method

Causality Check: Standard reverse-phase HPLC uses 0.1% TFA or Formic Acid. Because aziridines degrade rapidly in acid, the compound will hydrolyze on the column. We must use a basic mobile phase to preserve the ring integrity during the run.

  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes (Flow rate: 1.0 mL/min).

  • Detection: UV at 210 nm and 254 nm.

  • Self-Validation Step: Deliberately degrade a small aliquot of the sample by adding 0.1 M HCl for 10 minutes, then neutralize. Inject this "forced degradation" sample to confirm that the intact peak (eluting later) is baseline-resolved from the highly polar amino alcohol degradant (eluting near the void volume).

Protocol B: Real-Time NMR Kinetics Assay

Causality Check: NMR allows for non-destructive, real-time monitoring of the ring-opening event. The highly strained aziridine protons have a distinct chemical shift that moves drastically upon ring opening[3].

  • Sample Prep: Dissolve 5 mg of the compound in 600 µL of D₂O buffered with 50 mM deuterated phosphate buffer (pD ~ 8.0).

  • Internal Standard: Add a known concentration of TSP (Trimethylsilylpropanoic acid) as a stable integration reference.

  • Monitoring: Acquire ¹H-NMR spectra at defined time intervals (e.g., every 1 hour).

  • Data Analysis: Track the disappearance of the characteristic aziridine ring CH₂ protons (typically a multiplet at δ 2.35–2.85 ppm). Concurrently, watch for the appearance of downfield acyclic CH₂-N and CH₂-O protons (δ 3.20–3.80 ppm) indicating hydrolysis[3].

Formulation & Handling Workflow

Follow this decision matrix to ensure the structural integrity of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone during your assays.

Workflow Start Aqueous Formulation Preparation pH Measure Solution pH Start->pH Acidic pH < 7.0 (High Degradation Risk) pH->Acidic Basic pH 7.5 - 8.5 (Optimal Stability) pH->Basic Buffer Adjust with Non-Nucleophilic Base (e.g., NaOH or HEPES) Acidic->Buffer Adjust pH Temp Store at 4°C Use within 24 hours Basic->Temp Proceed to Assay Buffer->Basic

Fig 2: Decision matrix for stabilizing aziridine-containing compounds in aqueous media.

References

  • [4] Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles - Organic Chemistry Portal. Available at:[Link]

  • [5] The Stability of Tepa and Other Aziridine Chemosterilants - ACS Publications. Available at: [Link]

  • [3] Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC (NIH). Available at: [Link]

  • [1] Aziridine (Structure and Properties) - Wikipedia. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for Aziridin-1-yl(4-methylpiperazin-1-yl)methanone conjugation

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help researchers and drug development professionals master the conjugation of Aziridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help researchers and drug development professionals master the conjugation of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3).

This guide abandons generic advice in favor of mechanistic causality, ensuring that you understand why each experimental parameter is chosen.

Mechanistic Principles: Understanding the Warhead

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is an N-acyl aziridine . The methanone carbonyl acts as a powerful electron-withdrawing group, fundamentally altering the reactivity of the three-membered aziridine ring. By stabilizing the developing negative charge on the nitrogen during the transition state, the N-acyl group "activates" the aziridine, lowering the activation energy required for nucleophilic ring-opening[1].

Unlike non-activated aziridines that require harsh Lewis acid catalysis, this activated warhead readily undergoes ring-opening under mild, physiologically relevant conditions[2]. Furthermore, the appended 4-methylpiperazine moiety (pKa ~ 8.5) provides excellent aqueous solubility, acting as a basic handle that prevents the hydrophobic aggregation often seen with other crosslinkers.

Mechanism A Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (Activated N-Acyl Aziridine) B Nucleophilic Attack (e.g., Cysteine-SH) A->B pH 7.0-7.5 Targeted E Hydrolysis Side-Reaction (Attack by H2O) A->E pH > 8.5 or Prolonged Time C Ring-Opening Transition State (C-N Bond Cleavage) B->C D Stable Conjugate (β-thioether ethylamide) C->D Rapid Kinetics

Fig 1. Mechanistic pathway of activated aziridine ring-opening and competing hydrolysis.

Optimization of Reaction Conditions

To achieve high regioselectivity and yield, the reaction microenvironment must be strictly controlled. The table below synthesizes the optimal parameters based on the target nucleophile.

Table 1: Quantitative Reaction Parameters for Aziridine Bioconjugation

Nucleophile TargetOptimal pH RangeMolar Excess (Reagent:Target)Reaction TimeExpected YieldCompeting Side Reactions
Cysteine (Thiol) 7.0 - 7.55x - 10x1 - 2 hours> 90%Minimal hydrolysis
Lysine (Amine) 8.0 - 8.520x - 50x4 - 6 hours60 - 80%Hydrolysis, off-target
Asp/Glu (Carboxyl) 5.5 - 6.0> 100x> 12 hours< 30%Hydrolysis, aggregation

Note: While aziridines can target carboxylates under specific acidic conditions[3], thiols remain the most kinetically favorable target for N-acyl derivatives[4].

Self-Validating Experimental Protocol: Cysteine-Selective Conjugation

This protocol is designed as a closed, self-validating system. Every chemical choice is grounded in causality, and the workflow includes internal quality control (QC) checkpoints to verify success without relying solely on end-stage mass spectrometry.

Workflow N1 1. Reagent Prep (Anhydrous DMSO) N3 3. Conjugation (2h at 25°C) N1->N3 N2 2. Buffer Exchange (pH 7.4 HEPES) N2->N3 N4 4. Quench & Purify (SEC / Dialysis) N3->N4 N5 5. QC Analysis (LC-MS / Ellman's) N4->N5

Fig 2. Step-by-step experimental workflow for aziridine bioconjugation.

Step 1: Reagent Preparation
  • Action: Dissolve Aziridin-1-yl(4-methylpiperazin-1-yl)methanone in anhydrous DMSO to create a 50 mM stock.

  • Causality: N-acyl aziridines are highly susceptible to premature ring-opening via hydrolysis. Trace moisture in the solvent will degrade the warhead into an inert amino-alcohol before it ever reaches your protein.

Step 2: Protein Preparation & Buffer Exchange
  • Action: Reduce protein disulfides using 10 molar equivalents of TCEP for 1 hour. Exchange the protein into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) using size-exclusion chromatography (SEC).

  • Causality: You must use TCEP rather than DTT or β -mercaptoethanol for reduction. DTT contains free thiols that will aggressively outcompete your protein for the aziridine warhead. Furthermore, avoid Tris or Glycine buffers, as their primary amines will act as competing nucleophiles[5].

Step 3: Conjugation Reaction
  • Action: Add the aziridine stock to the protein solution at a 10-fold molar excess relative to free cysteines. Incubate at 25°C for 2 hours with gentle end-over-end mixing.

  • Causality: A 10-fold excess drives the pseudo-first-order kinetics of the thioacetalization/ring-opening process[4]. Exceeding 2 hours at pH 7.4 increases the risk of off-target lysine modification.

Step 4: Quenching and Purification
  • Action: Quench the reaction by adding a 50-fold excess of free L-cysteine. Incubate for 15 minutes, then purify via SEC or dialysis.

  • Causality: The free L-cysteine rapidly consumes any unreacted aziridine, preventing further off-target reactions during the concentration or purification phases.

Step 5: Self-Validating QC (Ellman's Assay)
  • Action: Perform an Ellman's reagent (DTNB) assay on the pre-conjugation and post-conjugation protein.

  • Causality: A successful reaction will show a >95% reduction in free thiols in the post-conjugation sample. This provides immediate, benchtop validation of conjugation efficiency before proceeding to resource-intensive LC-MS intact mass analysis.

Troubleshooting & FAQs

Q1: I am seeing low conjugation efficiency despite using a 10-fold molar excess of the aziridine reagent. What is going wrong? A: The most common culprit is reagent hydrolysis. If your DMSO stock absorbed atmospheric moisture, the aziridine ring has likely already opened. Always use fresh, anhydrous DMSO. Alternatively, verify your buffer pH. At pH < 6.5, the target thiols are heavily protonated, significantly reducing their nucleophilicity and stalling the reaction.

Q2: How does the 4-methylpiperazine moiety affect the reaction environment? A: The 4-methylpiperazine group contains a basic tertiary amine (pKa ~ 8.5–9.0). In standard physiological buffers (pH 7.4), it is partially protonated. This drastically enhances the aqueous solubility of the highly lipophilic conjugate. However, at high reagent concentrations (>5 mM), it can act as a localized buffer, slightly elevating the microenvironment pH and inadvertently increasing off-target lysine reactivity.

Q3: I am observing multiple additions (over-conjugation) on my protein via LC-MS. How can I strictly control regioselectivity? A: N-acyl aziridines are highly reactive toward strong nucleophiles like thiols, but they will react with primary amines (lysines) if given the opportunity. To restrict conjugation strictly to cysteines, lower the pH to 7.0 and strictly limit the reaction time to 1 hour. At pH 7.0, the vast majority of lysines (pKa ~ 10.5) are protonated and non-nucleophilic.

Q4: My conjugated protein is precipitating out of solution during the reaction. What is causing this? A: While the 4-methylpiperazin-1-yl group is hydrophilic, conjugation inherently alters the isoelectric point (pI) and surface charge distribution of your protein. If you are targeting multiple sites, the sudden neutralization of surface charges can induce hydrophobic collapse. Try adding a mild non-ionic detergent (e.g., 0.01% Tween-20) or increasing the NaCl concentration to 300 mM to stabilize the protein.

Sources

Optimization

Removing impurities from Aziridin-1-yl(4-methylpiperazin-1-yl)methanone batches

Welcome to the Technical Support Center for the handling and purification of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3). As a Senior Application Scientist, I have designed this guide to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and purification of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3).

As a Senior Application Scientist, I have designed this guide to address the unique dual-nature of this molecule: it contains both a highly strained, acid-sensitive aziridine ring and a basic, highly polar 4-methylpiperazine moiety. Successfully isolating this compound requires moving beyond standard laboratory habits and applying mechanistically grounded chromatography.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is my product degrading into multiple impurities when using standard silica gel chromatography? The Causality: Aziridines possess immense inherent ring strain (~27 kcal/mol). Standard silica gel is decorated with acidic silanol groups (pKa ~4.5–5.0). When Aziridin-1-yl(4-methylpiperazin-1-yl)methanone interacts with these acidic sites, the aziridine nitrogen becomes protonated. This protonation drastically lowers the activation energy for nucleophilic attack, causing trace water or alcohols in your mobile phase to cleave the ring, yielding 1-(2-hydroxyethyl)- or 1-(2-alkoxyethyl)-urea degradation products. The Solution: You must eliminate acidic interactions. Switch your stationary phase to Basic Alumina (Brockmann Activity III or IV), which inherently prevents acid-catalyzed ring opening[1]. If silica must be used, it must be deactivated by pre-flushing the column with 5% triethylamine (Et₃N).

Q2: My product streaks severely down the TLC plate and column, resulting in poor resolution. How do I fix this? The Causality: The 4-methylpiperazine moiety is highly basic (pKa ~9.0). On a standard stationary phase, this basic nitrogen engages in strong hydrogen bonding and secondary ion-exchange interactions with the matrix, causing severe peak tailing and co-elution with impurities. The Solution: Incorporate a basic modifier into your mobile phase. Adding 1% Et₃N or NH₄OH suppresses the ionization of the piperazine nitrogen, keeping it in its neutral, less polar state. This ensures sharp, predictable elution bands.

Q3: I am detecting dimer and oligomer impurities in my LC-MS after concentrating the purified fractions. What causes this? The Causality: This is a classic case of intermolecular cross-reactivity specific to aziridine-ureas[2]. If the batch is concentrated to absolute dryness and subjected to heat (e.g., a warm water bath on a rotary evaporator), the basic, nucleophilic piperazine nitrogen of one molecule can attack the strained aziridine ring of another molecule. This initiates a cascade polymerization. The Solution: Never concentrate this product to absolute dryness at temperatures exceeding 25°C. Always leave the purified product as a concentrated stock solution in an aprotic solvent (like dry dichloromethane) and store it at -20°C.

Part 2: Quantitative Stationary Phase Evaluation

To highlight the critical importance of stationary phase selection, below is a comparative data summary of recovery metrics for Aziridin-1-yl(4-methylpiperazin-1-yl)methanone across different chromatographic environments.

Stationary PhaseMobile Phase SystemProduct Recovery (%)Ring-Opened Impurities (%)Peak Tailing Factor (As)
Standard Silica Gel (60Å)DCM / MeOH (95:5)< 30%> 60%> 2.5 (Severe)
Et₃N-Deactivated SilicaDCM / MeOH / Et₃N (94:5:1)75 – 85%< 5%1.4 – 1.6 (Moderate)
Basic Alumina (Brockmann III) Hexanes / EtOAc → DCM 90 – 95% Not Detected 1.0 – 1.2 (Ideal)

Part 3: Process Logic Visualization

The following workflow illustrates the logical routing for selecting the optimal purification matrix to prevent aziridine degradation.

PurificationWorkflow Crude Crude Reaction Batch Aziridin-1-yl(4-methylpiperazin-1-yl)methanone Silica Standard Silica Gel (Acidic Silanols) Crude->Silica Avoid Alumina Basic Alumina (Brockmann III) Crude->Alumina Optimal TreatedSilica Et3N-Deactivated Silica (Neutralized) Crude->TreatedSilica Alternative Degradation Ring-Opening Degradation (Low Yield, High Impurities) Silica->Degradation SuccessAlumina High Recovery (>90%) No Tailing Alumina->SuccessAlumina SuccessSilica Moderate Recovery (~80%) Reduced Tailing TreatedSilica->SuccessSilica

Workflow for selecting the optimal stationary phase to prevent aziridine ring degradation.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a "self-validating" framework. It includes an In-Process Control (IPC) step that mathematically confirms the safety of the stationary phase before committing the entire batch to the column, preventing catastrophic product loss.

Methodology: Basic Alumina Flash Chromatography

Step 1: Stationary Phase Micro-Screening (In-Process Control)

  • Weigh 5 mg of the crude Aziridin-1-yl(4-methylpiperazin-1-yl)methanone into a vial.

  • Add 50 mg of the chosen Basic Alumina and 1 mL of deuterated dichloromethane (CD₂Cl₂).

  • Stir the slurry at room temperature for 30 minutes to mimic column residence time.

  • Filter the mixture through a PTFE syringe filter and acquire a ¹H NMR spectrum.

  • Validation Check: Integrate the characteristic aziridine ring protons (multiplet, ~2.0–2.2 ppm) against the piperazine methyl singlet (~2.3 ppm). If the ratio remains 4:3 (Aziridine CH₂ : N-CH₃), the stationary phase is safe. If the aziridine signal diminishes, the alumina is too acidic and must be swapped for a lower activity grade (e.g., Grade IV).

Step 2: Column Packing and Loading

  • Dry-pack a glass column with the validated Basic Alumina (Brockmann Activity III).

  • Condition the column thoroughly with 2 column volumes (CV) of 100% Hexanes.

  • Dissolve the main crude batch in a minimal volume of dry Dichloromethane (DCM). Carefully apply the solution evenly to the top of the alumina bed.

Step 3: Gradient Elution

  • Flush the column with 2 CVs of 100% Hexanes to elute non-polar organic impurities.

  • Transition the mobile phase to Hexanes:Ethyl Acetate (50:50) for 3 CVs.

  • Elute the target compound by stepping the gradient to 100% Ethyl Acetate, and finally to DCM:MeOH (95:5) to push off the polar piperazine-containing product.

  • Validation Check: Spot fractions on Basic Alumina TLC plates. Stain with KMnO₄; the aziridine/piperazine moieties will rapidly reduce the stain, appearing as bright yellow spots against a purple background.

Step 4: Low-Temperature Concentration

  • Pool the product-containing fractions into a round-bottom flask.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Maintain the water bath strictly below 25°C to prevent thermal oligomerization.

  • Stop evaporation while ~2-3 mL of solvent remains. Purge the flask with Argon and store the concentrated solution at -20°C.

Part 5: References

  • Title: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Troubleshooting

Preventing aziridine ring opening during storage of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

Target Compound: Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3) Welcome to the advanced technical support center for handling Aziridin-1-yl(4-methylpiperazin-1-yl)methanone . This guide is engineered f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3)

Welcome to the advanced technical support center for handling Aziridin-1-yl(4-methylpiperazin-1-yl)methanone . This guide is engineered for drug development professionals and synthetic chemists who are experiencing compound degradation, poor reaction yields, or irreproducibility. Below, we dissect the mechanistic causes of aziridine ring opening and provide self-validating protocols to ensure absolute compound integrity.

Part 1: Mechanistic Troubleshooting (Why does degradation occur?)

Q1: Why does Aziridin-1-yl(4-methylpiperazin-1-yl)methanone degrade so rapidly at room temperature compared to standard amines?

Application Scientist Answer: The instability of this compound is driven by a "dual-threat" molecular architecture that facilitates both intra- and intermolecular degradation.

  • The Activated Aziridine: Aziridines are highly strained, three-membered saturated nitrogen heterocycles[1]. In this specific molecule, the aziridine nitrogen is bonded directly to a urea carbonyl group. This carbonyl acts as a strong electron-withdrawing group (EWG), pulling electron density away from the ring. While this reduces the basicity of the nitrogen, it severely polarizes the N–C bonds, making the ring carbons highly electrophilic and susceptible to nucleophilic attack[2].

  • The Internal Nucleophile: The molecule also contains a 4-methylpiperazine moiety, which features a highly nucleophilic tertiary amine. In concentrated states (neat liquid or solid) or at elevated temperatures, the piperazine nitrogen of one molecule can attack the activated aziridine carbon of another. This triggers a cascade of intermolecular ring-opening reactions, leading to rapid auto-oligomerization or polymerization[1].

  • Hydrolytic Susceptibility: Without careful storage under inert conditions, trace environmental moisture acts as a nucleophile, cleaving the N–C bond to form an inactive amino alcohol derivative[3].

ReactionPathway A Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (Intact Compound) B Environmental Stress (Moisture / Heat / Trace Acid) A->B Exposure C Activated Aziridine (Polarized N-C Bond) B->C Catalysis/Energy D Nucleophilic Attack (H2O or Intermolecular Amine) C->D Susceptibility E Ring-Opened Intermediate D->E C-N Bond Cleavage F Degradation Products (Amino Alcohols / Oligomers) E->F Stabilization

Fig 1: Mechanistic pathway of aziridine ring opening via environmental stress and nucleophilic attack.

Part 2: Storage & Handling Protocols

Q2: What are the exact parameters required to prevent ring opening during long-term storage?

Application Scientist Answer: To suppress both hydrolytic degradation and auto-polymerization, the compound must be kinetically stabilized (via cryogenic temperatures) and isolated from all nucleophiles and trace acids. The table below summarizes the quantitative impact of storage conditions on the compound's half-life.

Table 1: Impact of Storage Conditions on Compound Stability
Storage TemperatureAtmosphereContainer TypeEstimated Shelf-LifePrimary Degradation Pathway
-20°C Argon (Ar)Base-washed amber glass> 12 months Negligible
4°C Nitrogen (N₂)Standard borosilicate glass1 - 3 monthsSlow hydrolysis / Oligomerization
25°C (Room Temp) Ambient AirStandard glass< 1 weekRapid hydrolytic ring opening
25°C (Room Temp) Humid AirStandard glass< 24 hoursAccelerated hydrolysis & Polymerization
Workflow: Anhydrous Aliquoting and Cryogenic Storage

To establish a self-validating storage system, you must eliminate systemic contamination. Repeated freeze-thaw cycles introduce condensation. Follow this strict aliquoting protocol:

  • Glassware Neutralization: Standard borosilicate glass possesses mildly acidic surface silanol groups that can catalyze aziridine ring opening. Rinse all storage vials with a 1% triethylamine in dichloromethane solution, followed by pure solvent, and bake at 120°C.

    • Causality: This neutralizes surface acidity, removing the catalytic trigger for degradation.

  • Inert Transfer: Transfer the bulk compound into a glove box purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

    • Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the compound, completely excluding nucleophilic moisture[3].

  • Single-Use Aliquoting: Divide the compound into single-use aliquots (e.g., 10 mg to 50 mg per vial).

    • Causality: This ensures that if one aliquot is compromised during an experiment, the bulk supply remains pristine.

  • Hermetic Sealing: Cap the vials tightly using PTFE-lined septa caps. Wrap the cap junction with PTFE tape.

  • Cryogenic Desiccation: Store the sealed vials at -20°C inside a secondary sealed container filled with anhydrous calcium sulfate (Drierite).

StorageWorkflow Step1 1. Purify & Dry Compound (Avoid Acidic Solvents) Step2 2. Transfer to Glove Box (Argon Atmosphere, H2O < 1ppm) Step1->Step2 Step3 3. Aliquot into Base-Washed Vials (Neutralizes Surface Acids) Step2->Step3 Step4 4. Seal with PTFE-Lined Caps (Prevents Moisture Ingress) Step3->Step4 Step5 5. Store at -20°C in Desiccator (Kinetic Stabilization) Step4->Step5

Fig 2: Optimized anhydrous and cryogenic storage workflow to prevent aziridine degradation.

Part 3: Analytical Troubleshooting

Q3: My reaction yield dropped significantly. How can I confirm if the aziridine ring has opened before I waste more reagents?

Application Scientist Answer: Never assume the integrity of an activated aziridine after prolonged storage. Visual cues—such as a color shift from pale yellow to brown, or an increase in viscosity—indicate advanced polymerization[1]. However, early-stage ring opening must be detected quantitatively.

Protocol: Self-Validating qNMR Purity Assessment

This protocol uses quantitative ¹H NMR (qNMR) to calculate the exact molar ratio of intact aziridine to ring-opened byproducts[1].

  • Select an Internal Standard: Choose a highly pure, stable internal standard with sharp peaks that do not overlap with your compound (e.g., 1,3,5-trimethoxybenzene, TMB).

    • Causality: An internal standard provides a known reference concentration, turning a qualitative spectrum into a self-validating quantitative assay.

  • Sample Preparation: Accurately weigh ~10 mg of the aziridine compound and ~5 mg of the internal standard into a clean, dry vial. Record exact masses.

  • Solvent Selection: Dissolve the mixture in anhydrous, acid-free CDCl₃.

    • Critical Step: Standard CDCl₃ often contains trace DCl (deuterium chloride) from photolytic degradation. You must filter the CDCl₃ through a small plug of basic alumina immediately before use to prevent acid-catalyzed ring opening inside the NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1 > 10 seconds) to ensure complete relaxation of all protons for accurate integration.

  • Data Interpretation:

    • Intact Aziridine: Look for the characteristic highly shielded multiplet/singlet of the intact aziridine -CH₂- protons in the 1.5 – 2.5 ppm range.

    • Degraded Aziridine: If the ring has opened via hydrolysis, these peaks will shift significantly downfield to the 3.0 – 4.0 ppm range (characteristic of acyclic -CH₂-N- and -CH₂-O- protons). Broad baseline humps indicate oligomerization.

References
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI.[Link]

  • Synthesis of Orthogonally Protected Azalanthionines (Lanazanines) by Sequential Ring-Opening of N-Substituted Aziridine 2-Carboxylates - Arrow@TU Dublin.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behavior of Aziridin-1-yl(4-methylpiperazin-1-yl)methanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behavior of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone ()[1]. This molecule presents a unique structural dichotomy: it features a highly strained, acid-sensitive aziridine ring coupled to a basic 4-methylpiperazine moiety via a urea-like carbonyl linkage[2],[3].

Understanding the causality behind its physical properties is critical. The solubility issues you are experiencing are rarely due to simple solvent polarity mismatches; rather, they are driven by unintended in situ chemical reactions (such as protonation or polymerization) triggered by trace impurities in your solvents[4],[5].

Below is our authoritative troubleshooting guide, complete with mechanistic explanations, a self-validating protocol, and a decision matrix to ensure your compound remains intact and fully solvated.

Workflow: Solvent Selection Logic

G Start Select Solvent for Aziridine-Urea CheckAcid Trace Acids or Protic Nucleophiles? Start->CheckAcid AcidYes Protonation of Piperazine & Aziridine Ring-Opening CheckAcid->AcidYes Yes (CHCl3, MeOH) CheckPolar Polar Aprotic (e.g., DMSO, MeCN)? CheckAcid->CheckPolar No PolarNo Poor Solubility (Lattice Energy > Solvation) CheckPolar->PolarNo No (Hexanes) PolarYes Pre-treat Solvent (Basic Alumina) CheckPolar->PolarYes Yes TempCheck Dissolution Temp? PolarYes->TempCheck TempHigh Thermal Degradation (>50°C) TempCheck->TempHigh Heat applied TempLow Stable Stock Solution (<40°C) TempCheck->TempLow Gentle/Room Temp

Figure 1: Decision matrix for solvent selection and dissolution of aziridine-urea derivatives.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate or form a gummy residue when dissolved in halogenated solvents like Chloroform ( CHCl3​ ) or Dichloromethane (DCM)?

  • The Causality: Halogenated solvents degrade over time to produce trace amounts of hydrochloric acid ( HCl ). The 4-methylpiperazine ring contains a basic tertiary amine. When exposed to trace HCl , this amine is rapidly protonated, converting your neutral lipophilic molecule into a highly polar hydrochloride salt that crashes out of the non-polar solvent. Furthermore, if the acidic environment persists, the protonation of the aziridine nitrogen triggers a rapid[5], transforming your sample into an insoluble polymeric gum[4].

  • The Solution: Never use aged halogenated solvents. If DCM or CHCl3​ must be used, ensure they are stabilized with amylene (not ethanol, which acts as a nucleophile) and pass the solvent through a short plug of basic alumina immediately prior to dissolution to scavenge any trace acids.

Q2: Is it safe to use heat or sonication to force the compound into solution in polar aprotic solvents?

  • The Causality: The aziridine ring possesses immense angle strain (bond angles of ~60° instead of the standard 109.5°)[6], making it thermodynamically eager to open. Providing thermal energy lowers the activation barrier for nucleophilic attack or thermal degradation. Studies on activated aziridines demonstrate that [7].

  • The Solution: Limit sonication to short, 10-second bursts in an ice-water bath to prevent localized heating. Do not heat the solution above 40°C. If the compound does not dissolve at room temperature in your chosen solvent, you are using the wrong solvent system.

Q3: Which solvents are optimal for preparing high-concentration stock solutions (>50 mM) for biological assays?

  • The Causality: You need a solvent that provides high dielectric solvation without offering acidic protons or nucleophilic lone pairs that could attack the aziridine ring.

  • The Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are the premier choices. They readily solvate the polar urea core and piperazine ring without inducing solvolysis.

Quantitative Data: Solvent Compatibility Matrix

To facilitate easy comparison, the following table summarizes the physicochemical compatibility of various solvents with Aziridin-1-yl(4-methylpiperazin-1-yl)methanone.

SolventDielectric Constant (ε)Expected Solubility24h Stability (25°C)Mechanistic Interaction & Recommendation
DMSO (Anhydrous) 46.7High (>100 mM)ExcellentSolvates polar core; no nucleophilic attack. Recommended.
Acetonitrile 35.9High (~50 mM)GoodPolar aprotic; safe for short-term stock storage. Recommended.
Methanol 32.7ModeratePoorProtic nucleophile; induces slow solvolysis of aziridine. Avoid.
Chloroform 4.8Poor (Forms gum)Very PoorTrace HCl causes salt formation and CROP[4]. Avoid.
Hexanes 1.9InsolubleN/AInsufficient polarity to overcome crystal lattice energy. Avoid.
Experimental Protocol: Preparation of a Self-Validating 100 mM Stock Solution

To ensure trustworthiness, every protocol must be a self-validating system. This methodology includes an internal quality-control checkpoint to verify that the aziridine ring has not polymerized during dissolution.

Materials:

  • Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (MW: 169.22 g/mol )[2]

  • Anhydrous DMSO (Stored over 3Å molecular sieves)

  • Argon or Nitrogen gas

  • Basic alumina-filtered CDCl3​ (for NMR validation)

Step-by-Step Methodology:

  • Vial Preparation: Utilize amber glass vials to prevent potential photo-catalyzed degradation. Ensure vials are base-washed and thoroughly oven-dried to eliminate surface moisture and acidic silanols.

  • Inert Weighing: Weigh the required mass of the compound (e.g., 16.92 mg for 1 mL of 100 mM solution) under an inert Argon atmosphere to prevent atmospheric moisture absorption.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Do not apply heat. Agitate using a vortex mixer in 15-second intervals until the solid is completely dissolved.

  • Self-Validation Check (Critical Step): Before utilizing the stock in [3], withdraw a 10 µL aliquot and dilute it into 0.5 mL of basic alumina-filtered CDCl3​ . Acquire a rapid 1H -NMR spectrum.

    • Validation Criteria: The aziridine ring protons should appear as sharp, distinct signals (typically around 2.0–2.5 ppm). If these peaks appear broadened or shifted into a polymeric envelope, CROP has occurred, and the stock must be discarded immediately.

  • Storage: Aliquot the validated solution into single-use microcentrifuge tubes, blanket the headspace with Argon, and store at -20°C. Thaw only once prior to use.

References
  • Mensah J. B. et al. "DFT Study of the Aziridine Polymerization in Acid Medium". Sci-Hub. URL: [Link]

  • D. E. Bergbreiter et al. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization". Polymer Chemistry (RSC Publishing). URL:[Link]

  • S. H. L. L. et al. "Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride". PMC (NIH). URL:[Link]

  • A. Kowalczyk et al. "Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea". PMC (NIH). URL:[Link]

  • Wikipedia. "Aziridine". Wikipedia. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Reactivity of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

Welcome to the Technical Support Center for handling Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3). As an aziridine urea derivative, this compound is highly valuable for covalent ligand discovery but...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3). As an aziridine urea derivative, this compound is highly valuable for covalent ligand discovery but presents unique biochemical challenges.

The electron-withdrawing carbonyl group adjacent to the aziridine nitrogen polarizes the N-C bonds, exacerbating the inherent ring strain of the three-membered heterocycle[1]. This structural feature makes the aziridine carbons highly electrophilic and susceptible to nucleophilic ring-opening by biological nucleophiles—particularly thiols like glutathione (GSH) and cysteine residues[2]. If left unmanaged, this intrinsic reactivity leads to off-target alkylation, false positives, and non-specific cellular toxicity.

Mechanism Compound Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (Reactive Aziridine Urea) Target Target Protein (Specific Engagement) Compound->Target High Affinity Binding OffTarget Off-Target Nucleophiles (GSH, Serum Proteins) Compound->OffTarget Nucleophilic Attack Adduct1 Specific Covalent Inhibition Target->Adduct1 Adduct2 Toxicity & False Positives OffTarget->Adduct2

Caption: Mechanism of target-specific engagement vs. off-target nucleophilic ring-opening.

Troubleshooting Guide & FAQs

Q: Why am I seeing high background noise and false positives in my biochemical screening assays? A: High background noise is typically caused by the non-specific alkylation of assay proteins (e.g., Bovine Serum Albumin) or off-target enzymes. The aziridine moiety readily reacts with surface-exposed cysteine residues[2].

  • Causality & Solution: Thiol reactivity is highly pH-dependent because the thiolate anion (S⁻) is a vastly superior nucleophile compared to the protonated thiol (SH). Ensure your assay buffers are strictly maintained at pH 7.4 or slightly lower (e.g., pH 7.0) to minimize thiolate formation. Additionally, replace protein-based blocking agents like BSA with inert alternatives such as Tween-20 (0.01-0.1%) or PEG.

Q: My compound degrades rapidly in cell culture media before reaching the intracellular target. How can I improve its functional half-life? A: Standard cell culture media (e.g., DMEM supplemented with 10% FBS) contains high concentrations of serum proteins, free amino acids, and secreted glutathione. The aziridine warhead rapidly alkylates these extracellular nucleophiles, neutralizing the compound before it can cross the cell membrane[2].

  • Causality & Solution: To bypass extracellular scavenging, implement a "pulse-chase" treatment strategy. Wash the cells and apply the compound in serum-free media (e.g., Opti-MEM) for 1–2 hours. This provides a window for cellular entry and target engagement before the addition of complete media quenches the remaining free electrophiles.

Q: How do I distinguish between target-specific engagement and non-specific cellular toxicity? A: Broad-spectrum alkylation of intracellular nucleophiles—particularly the depletion of endogenous GSH—induces severe oxidative stress and subsequent cell death independent of your primary target[3].

  • Causality & Solution: You must establish a therapeutic window by quantifying the compound's intrinsic reactivity. Perform an in vitro GSH trapping assay (see Protocol 1) to determine the half-life. For cell-based assays, synthesize and test a structurally matched negative control where the aziridine is replaced with an unreactive moiety (e.g., an isopropyl or dimethylamine group) to establish the baseline toxicity of the scaffold.

Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized workflows designed specifically for reactive aziridine probes.

Workflow Step1 1. In Vitro GSH Trapping Assay (Quantify Intrinsic Reactivity) Step2 2. Media Optimization (Serum-Free Pre-incubation) Step1->Step2 Step3 3. Pulse-Chase Treatment (Limit Exposure Time) Step2->Step3 Step4 4. Target Validation (Confirm Specificity) Step3->Step4

Caption: Optimized experimental workflow for minimizing off-target reactivity in assays.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay

This assay quantifies the intrinsic reactivity of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone by measuring its half-life in the presence of physiological nucleophiles.

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Prepare a fresh 10 mM solution of reduced L-glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 1.5 mL Eppendorf tube, combine the compound (final concentration: 10 µM) and GSH (final concentration: 5 mM) in the phosphate buffer. Incubate at 37°C in a thermomixer (600 rpm).

  • Time-Course Quenching: At specific time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any formed complexes or impurities.

  • LC-HRMS Analysis: Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry. Monitor the depletion of the parent mass. To confirm the formation of the off-target adduct, use negative ion mode to extract the product ion at m/z 272.0888 (deprotonated γ-glutamyl-dehydroalanyl-glycine), which is a highly specific, universal marker for GSH conjugates undergoing collision-induced dissociation[4].

Protocol 2: Optimized Cell-Based "Pulse" Workflow

This protocol maximizes intracellular target engagement while minimizing off-target alkylation of serum proteins.

  • Cell Seeding: Seed the target cell line in standard complete media (e.g., DMEM + 10% FBS) and culture until 70-80% confluent.

  • Wash Phase: Aspirate the complete media. Gently wash the cells once with warm, sterile PBS (pH 7.4) to remove residual serum proteins.

  • Pulse Phase: Dilute Aziridin-1-yl(4-methylpiperazin-1-yl)methanone to the desired concentration (e.g., 1-10 µM) in serum-free media (e.g., Opti-MEM). Add to the cells and incubate for exactly 1 to 2 hours at 37°C.

  • Chase Phase: Aspirate the compound-containing media. Wash the cells once with PBS to remove unbound electrophiles.

  • Recovery: Add fresh complete media (containing 10% FBS) to the cells. The serum proteins will immediately quench any trace amounts of the reactive aziridine left in the extracellular space. Incubate for the required pharmacological duration before downstream lysis or phenotypic analysis.

Data Presentation: Impact of Assay Conditions

The functional half-life of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is heavily dictated by the nucleophilic environment of the assay. The table below summarizes expected stability profiles based on experimental conditions.

Table 1: Impact of Assay Conditions on Compound Stability

Assay ConditionPrimary Nucleophile PresentEstimated Half-Life (t½)Recommendation for Use
PBS Buffer (pH 7.4) Water (Weak Nucleophile)> 24 hoursIdeal for intermediate stock dilutions and biochemical assays.
PBS + 5 mM GSH Thiolate (Strong Nucleophile)< 30 minutesUse strictly for intrinsic reactivity profiling (Protocol 1).
DMEM + 10% FBS Serum Proteins, Free Amines1 - 2 hoursAvoid for initial compound treatment; causes rapid degradation.
Opti-MEM (Serum-Free) Trace Amines6 - 8 hoursHighly recommended for the "Pulse" phase in cell-based assays.

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications American Chemical Society (ACS) URL:[Link]

  • Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines ChemRxiv URL:[Link]

  • Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry Analytical Chemistry (ACS Publications) URL:[Link]

  • Regio- and Stereospecific Synthesis of Oridonin D‑Ring Aziridinated Analogues for the Treatment of Triple-Negative Breast Cancer via Mediated Irreversible Covalent Warheads PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone: A Comparative Analytical Guide

As drug development pipelines increasingly rely on highly functionalized, strained heterocycles, the accurate structural validation of these intermediates becomes paramount. Aziridin-1-yl(4-methylpiperazin-1-yl)methanone...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized, strained heterocycles, the accurate structural validation of these intermediates becomes paramount. Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3) is a unique urea derivative that conjugates a highly reactive, strained aziridine ring with a basic 4-methylpiperazine moiety.

This technical guide provides an objective, in-depth comparison of the 1 H and 13 C NMR reference spectra for this compound against a structural analog, detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating experimental protocol for spectral acquisition.

Mechanistic Drivers of Chemical Shifts (E-E-A-T Insights)

To accurately interpret the NMR spectra of this compound, one must understand the opposing electronic and steric forces at play within the molecule.

  • Aziridine Ring Strain & Hybridization: The three-membered aziridine ring possesses extreme angle strain (internal angles of ~60°), forcing the C-C and C-N bonds to adopt "banana bond" characteristics. This structural geometric constraint increases the s-character of the C-H bonds (approaching sp2 hybridization) [1]. While increased s-character typically deshields protons, the strong magnetic anisotropy of the small ring actually shields them, pushing typical aziridine protons upfield. However, attachment to the strongly electron-withdrawing urea carbonyl pulls electron density away, resulting in a net shift to the ~2.25 ppm range.

  • Urea Linkage & Restricted Rotation: The central carbonyl group partakes in resonance with the lone pairs of both the aziridine nitrogen and the piperazine nitrogen. This creates partial double-bond character along the N-C(O) bonds. In many [2], this restricted rotation can cause signal broadening; however, the severe angle strain of the aziridine ring resists planarization, often resulting in a sharp singlet for the aziridine protons at room temperature.

  • Piperazine Deshielding Gradient: The piperazine ring exhibits a distinct electronic gradient. The methylene protons adjacent to the urea linkage are heavily deshielded by the carbonyl's electron-withdrawing effect, while the methylenes adjacent to the N-methyl group experience standard aliphatic tertiary amine shielding.

Analytical Workflow

The following diagram illustrates the logical progression from sample preparation to structural validation, ensuring data integrity at every step.

NMR_Workflow A Sample Preparation (Compound in CDCl3 + TMS) B 1H & 13C NMR Acquisition (400 MHz / 100 MHz) A->B C Spectral Processing (Fourier Transform, Phase Correction) B->C D Signal Assignment (Aziridine vs. Piperazine) C->D E Comparative Analysis (Experimental vs. Analogs) D->E F Structural Validation (Confirmation of Urea Linkage) E->F

Figure 1: Standardized workflow for the acquisition and comparative analysis of NMR spectra.

Comparative Spectral Data

To isolate the specific spectral contributions of the 4-methylpiperazine ring, we compare Aziridin-1-yl(4-methylpiperazin-1-yl)methanone against its all-carbon ring analog,[3].

Table 1: 1 H NMR Data Comparison (400 MHz, CDCl 3​ )
Proton EnvironmentAziridin-1-yl(4-methylpiperazin-1-yl)methanone ( δ , ppm)Aziridin-1-yl(piperidin-1-yl)methanone ( δ , ppm)Multiplicity & IntegrationMechanistic Note
Aziridine CH 2​ 2.252.22s, 4HShielded by ring anisotropy, but deshielded by the adjacent C=O.
Ring N-CH 2​ ( α to C=O) 3.503.45m, 4HStrongly deshielded by the adjacent urea carbonyl resonance.
Piperazine N-CH 2​ ( α to N-CH 3​ ) 2.42-m, 4HTypical shift for aliphatic tertiary amines; absent in piperidine.
Piperidine CH 2​ ( β / γ to N) -1.60m, 6HStandard aliphatic backbone signature.
N-CH 3​ 2.30-s, 3HSharp singlet characteristic of an N-methyl group.
Table 2: 13 C NMR Data Comparison (100 MHz, CDCl 3​ )
Carbon EnvironmentAziridin-1-yl(4-methylpiperazin-1-yl)methanone ( δ , ppm)Aziridin-1-yl(piperidin-1-yl)methanone ( δ , ppm)Mechanistic Note
Urea C=O 162.5162.0Highly deshielded quaternary carbon due to oxygen electronegativity.
Ring C ( α to C=O) 47.548.0Downfield shift driven by amide-like resonance withdrawal.
Piperazine C ( α to N-CH 3​ ) 54.8-Less deshielded than urea-adjacent carbons; typical for N-alkyl rings.
Piperidine C ( β / γ to N) -25.5, 24.5Standard aliphatic carbon range.
N-CH 3​ 46.2-Typical N-methyl carbon shift.
Aziridine CH 2​ 26.526.3Upfield shift driven by severe angle strain and increased s-character.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol outlines the exact causality behind the sample preparation and acquisition parameters.

Step 1: Sample Preparation
  • Weighing: Dissolve 15–20 mg of the compound for 1 H NMR (or 50–60 mg for 13 C NMR) in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: 13 C has a low natural abundance (1.1%) and a lower gyromagnetic ratio than 1 H. The higher concentration is strictly required to achieve a viable signal-to-noise (S/N) ratio without requiring excessively long acquisition times.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute 0.00 ppm reference point, ensuring that the subtle upfield shifts of the aziridine ring are calibrated accurately against the instrument's magnetic field drift.

Step 2: Spectrometer Calibration & Acquisition
  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ (7.26 ppm for 1 H residual, 77.16 ppm for 13 C). Perform gradient shimming to ensure a homogenous magnetic field (target a TMS line width of <1.0 Hz).

  • Relaxation Delay ( D1​ ): Set D1​ to 1.5 seconds for 1 H and 2.0 seconds for 13 C.

    • Causality: The aziridine protons and the N-methyl protons have different spin-lattice relaxation times ( T1​ ). A sufficient D1​ ensures complete relaxation of longitudinal magnetization between pulses, which is the only way to guarantee that the integration ratios (4:4:4:3) are quantitatively accurate.

  • Acquisition: Run 16 scans for 1 H NMR and a minimum of 512 scans for 13 C NMR using a standard 30° pulse sequence (zg30).

Step 3: Spectral Processing & Validation
  • Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) to optimize the S/N ratio without sacrificing the resolution of the piperazine multiplets.

  • Perform manual zero-order and first-order phase corrections to ensure all peaks are perfectly absorptive.

  • Validation Check: Integrate the sharp singlet at ~2.25 ppm (Aziridine) and the singlet at ~2.30 ppm (N-CH 3​ ). If the system is calibrated correctly, the integration ratio must be exactly 4.00 to 3.00. Any deviation >5% indicates incomplete relaxation or sample degradation (e.g., aziridine ring-opening).

References

  • Aziridine - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea Source: Molecules (NCBI/PMC) URL:[Link]

  • Aziridin-1-yl(piperidin-1-yl)methanone | C8H14N2O | CID 121227525 Source: PubChem URL:[Link]

Comparative

Analytical Comparison Guide: HRMS vs. QqQ for the Mass Spectrometry Fragmentation Profiling of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3 | Formula: C₈H₁₅N₃O | Exact Mass: 169.1215)

Executive Summary

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a structurally unique unsymmetrical urea derivative that links a highly strained, reactive aziridine ring with a basic 4-methylpiperazine moiety. Because such structural motifs are frequently explored in the development of covalent inhibitors and alkylating agents, precise analytical characterization of their metabolic and degradative fate is critical.

As a Senior Application Scientist, I have designed this guide to objectively compare two premier mass spectrometry platforms—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (Orbitrap HRMS) —for the structural elucidation and targeted quantitation of this compound. This guide moves beyond basic operation, detailing the thermodynamic causality behind the compound's fragmentation patterns and providing a self-validating experimental workflow.

Part 1: The Mechanistic Causality of Fragmentation

To select the correct analytical platform, one must first understand the gas-phase behavior of the analyte. In positive Electrospray Ionization (ESI+), Aziridin-1-yl(4-methylpiperazin-1-yl)methanone readily forms a protonated precursor ion [M+H]⁺ at m/z 170.1293.

The fragmentation of this precursor during Collision-Induced Dissociation (CID) is governed by charge mobility and the relief of structural strain [2].

  • Aziridine Cleavage (The Dominant Pathway): Upon collisional activation, the proton mobilizes to the urea nitrogen adjacent to the aziridine ring. The subsequent α-cleavage of the C–N bond is thermodynamically driven by the release of significant ring strain inherent to the three-membered aziridine heterocycle [3]. This expels a neutral aziridine molecule (43.04 Da), leaving a highly stable acylium ion, [4-methylpiperazine-CO]⁺, at m/z 127.0871.

  • Charge Retention & Cross-Ring Cleavage: Alternatively, cleavage of the opposite C–N bond yields the protonated 4-methylpiperazine ion at m/z 101.1079. Further energy deposition forces a cross-ring cleavage of the piperazine moiety—a hallmark fragmentation pathway for piperazine-derived compounds—generating a diagnostic iminium ion at m/z 58.0657 [1].

Fragmentation M Precursor Ion [M+H]+ m/z 170.1293 C8H16N3O+ F1 Loss of Aziridine (-43 Da) m/z 127.0871 [C6H11N2O]+ M->F1 Alpha-cleavage (C-N bond) F2 Loss of 4-Methylpiperazine (-100 Da) m/z 70.0293 [C3H4NO]+ M->F2 Alpha-cleavage (C-N bond) F3 Protonated 4-Methylpiperazine m/z 101.1079 [C5H13N2]+ M->F3 Charge Retention (Piperazine) F4 Piperazine Ring Cleavage m/z 58.0657 [C3H8N]+ F1->F4 Cross-ring cleavage F3->F4 Cross-ring cleavage

Fig 1: CID fragmentation pathway of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone.

Part 2: Technology Comparison (HRMS vs. QqQ)

While both platforms utilize CID, their mass analyzers serve entirely different analytical purposes. Orbitrap HRMS is the gold standard for structural elucidation due to its sub-ppm mass accuracy, which is required to definitively prove the loss of the aziridine ring rather than an isobaric aliphatic chain. Conversely, the QqQ excels in targeted quantitation due to its superior duty cycle and dynamic range in Multiple Reaction Monitoring (MRM) mode.

Table 1: Performance Comparison for Aziridin-1-yl(4-methylpiperazin-1-yl)methanone
Analytical ParameterTriple Quadrupole (QqQ)Orbitrap HRMS (Q-TOF/Orbitrap)Scientific Causality / Advantage
Mass Resolution Unit mass (~0.7 FWHM)>140,000 FWHMHRMS utilizes image current detection of oscillating ions, allowing the baseline separation of isobaric background interferences from the m/z 127.0871 fragment.
Mass Accuracy ± 0.1 Da< 2 ppmSub-ppm accuracy in HRMS allows for exact empirical formula generation, confirming the elemental composition of novel metabolites.
Sensitivity (LOQ) 1–5 pg/mL10–50 pg/mLQqQ MRM mode efficiently filters out matrix noise via two spatial stages of mass selection, maximizing the signal-to-noise ratio for absolute quantitation.
Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeElectron multipliers in QqQ offer a wider linear response compared to the space-charge limitations inherent to the C-trap in Orbitrap systems.
Primary Workflow Pharmacokinetics (PK)Metabolite ID (MetID)Choose QqQ for high-throughput plasma screening; choose HRMS for identifying unknown degradation products.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, experimental protocols must be self-validating. The following LC-MS/MS methodology incorporates internal feedback loops to verify system integrity before and during the analysis of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) & Calibration

  • Action: Infuse a standardized tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

  • Causality: Ensures the mass axis is calibrated to <2 ppm error (for HRMS) and verifies electrospray stability. Self-Validation: If the m/z 195.0876 (caffeine) standard deviates by >3 ppm, the system automatically halts the sequence to prevent the acquisition of invalid data.

Step 2: Sample Preparation

  • Action: Spike 50 µL of plasma sample with 10 µL of an isotopically labeled internal standard (ISTD). Add 150 µL of ice-cold acetonitrile (100%). Vortex for 30s and centrifuge at 14,000 x g for 10 mins.

  • Causality: Cold acetonitrile serves a dual purpose: it rapidly precipitates plasma proteins to prevent ion suppression and arrests any enzymatic degradation of the highly reactive aziridine ring.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a shallow gradient of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 60% B over 4 minutes.

  • Causality: The basic piperazine nitrogen requires low pH (formic acid) to remain fully protonated, ensuring sharp chromatographic peak shapes and preventing secondary interactions with free silanols on the stationary phase.

Step 4: MS/MS Acquisition & Data Validation

  • Action (QqQ): Monitor the Quantifier transition (m/z 170.1 → 127.1, CE: 20 eV) and Qualifier transition (m/z 170.1 → 58.1, CE: 35 eV).

  • Causality & Self-Validation: The data is only accepted if the chromatographic peaks for both transitions perfectly co-elute, and the ion ratio (Qualifier/Quantifier) remains within ±20% of the analytical standard. This confirms the signal is genuinely Aziridin-1-yl(4-methylpiperazin-1-yl)methanone and not a matrix artifact.

Workflow Sample Sample Prep & SST LC UHPLC Separation Sample->LC ESI ESI+ Ionization LC->ESI Split MS Platform ESI->Split QqQ Triple Quadrupole (MRM Mode) Split->QqQ Quant HRMS Orbitrap HRMS (PRM Mode) Split->HRMS Char DataQqQ Targeted Quantitation QqQ->DataQqQ DataHRMS Structural Elucidation HRMS->DataHRMS

Fig 2: LC-MS/MS workflow comparing QqQ and HRMS platforms for structural analysis.

References

  • Title: Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham (UAB) URL: [Link]

  • Title: Recent updates and future perspectives in aziridine synthesis and reactivity Source: PubMed Central (PMC) URL: [Link]

Validation

Crystallographic data and X-ray validation of Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

An In-Depth Guide to the Crystallographic Analysis and X-ray Validation of Bioactive Piperidine Derivatives A Comparative Study Featuring (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone Introduction In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Crystallographic Analysis and X-ray Validation of Bioactive Piperidine Derivatives

A Comparative Study Featuring (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone

Introduction

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic and molecular architecture of crystalline solids, providing invaluable insights into the conformational and stereochemical properties that govern biological activity. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the crystallographic data and X-ray validation process.

While the initial focus of this guide was "Aziridin-1-yl(4-methylpiperazin-1-yl)methanone," a thorough search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this specific compound[1][2][3][4][5]. Therefore, to exemplify the principles of crystallographic data analysis and comparison with the scientific rigor demanded by the field, this guide will pivot to a well-characterized, structurally related molecule: (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone . The crystallographic data for this compound has been published and provides an excellent case study for understanding the nuances of X-ray structure validation and its implications for medicinal chemistry.

Piperidine derivatives are a cornerstone in pharmacology, exhibiting a wide range of biological activities, including as central nervous system agents[6]. The subtle interplay of substituent effects on the piperidine ring's conformation can significantly impact a compound's binding affinity and efficacy. This guide will delve into the crystallographic details of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, compare it with a related structure, and provide the experimental context necessary for a critical evaluation of the data.

Part 1: Crystallographic Data of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone

The crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone (C13H17NO2) provides a detailed snapshot of its solid-state conformation[7]. The key crystallographic parameters are summarized in the table below.

Parameter Value
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)23.933(5)
b (Å)6.3317(12)
c (Å)8.0269(14)
V (ų)1216.3(4)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.066
wR2 (all data)0.208
Goodness-of-fit (S)1.04

Table 1: Crystallographic data for (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone[7].

The relatively low R1 value of 0.066 indicates a good agreement between the calculated and observed structure factors, lending confidence to the determined structure[8].

Structural Insights

The analysis of the crystal structure reveals several key features:

  • Piperidine Ring Conformation: The piperidine ring adopts a chair conformation, which is its most stable form.

  • Planarity: The dihedral angle between the piperidine and benzene rings is 51.7(2)°[7]. This twist is a critical determinant of the molecule's overall shape.

  • Nitrogen Hybridization: The bond angles around the nitrogen atom sum to 359.8(3)°, indicating an sp2 hybridization state[7]. This planarity suggests delocalization of the nitrogen lone pair into the adjacent carbonyl group.

  • Hydrogen Bonding: In the crystal lattice, molecules are linked by O—H⋯O hydrogen bonds, forming chains along the[1] direction[7]. This intermolecular interaction is a key factor in the crystal packing.

Part 2: Experimental Protocol for X-ray Validation

The trustworthiness of a crystal structure is underpinned by a rigorous experimental and computational workflow. The following is a generalized, yet detailed, protocol for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Growth and Selection: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent. A crystal of appropriate size and quality is selected under a microscope.

  • Data Collection: The selected crystal is mounted on a diffractometer. Data for (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone was collected on a Bruker Kappa APEXII CCD diffractometer[7]. The crystal is cooled (often to 100 K) to minimize thermal vibrations and is then irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of images.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors. This includes indexing the diffraction spots, integrating their intensities, and applying corrections for absorption.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. For the title compound, the structure was solved using SHELXS97[7].

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters. The structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone was refined using SHELXL97[7].

  • Validation: The final structure is validated using software like CheckCIF to ensure that it adheres to the established crystallographic standards. This includes checking for missed symmetry, unlikely bond lengths and angles, and other potential issues.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A Crystal Growth & Selection B Data Collection (Diffractometer) A->B C Data Reduction (Indexing, Integration) B->C D Structure Solution (e.g., SHELXS) C->D Processed Data E Structure Refinement (e.g., SHELXL) D->E F Validation (e.g., CheckCIF) E->F G Validated Crystallographic Data F->G Final Structure (CIF)

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Part 3: Comparative Analysis with (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone

To better understand the structural nuances of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, it is instructive to compare it with a structurally similar compound. (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone is a suitable candidate for which crystallographic data is also available[6].

Parameter (4-hydroxypiperidin-1-yl)\n(4-methylphenyl)methanone (4-chlorophenyl)\n(4-methylpiperidin-1-yl)methanone
Crystal SystemOrthorhombicTriclinic
Space GroupP212121P-1
Dihedral Angle (rings)51.7(2)°39.89(7)°
Key Intermolecular ForceO—H⋯O Hydrogen BondingWeaker C-H...O and C-H...Cl interactions

Table 2: Comparison of key crystallographic parameters.

Discussion of Structural Differences

The most striking difference is the dihedral angle between the piperidine and aromatic rings. In (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, this angle is significantly smaller (39.89°) than in our primary compound (51.7°)[6][7]. This suggests that the electronic and steric effects of the substituents (hydroxyl and methyl vs. chloro and methyl) have a notable impact on the preferred conformation of the molecule in the solid state.

Furthermore, the presence of a hydroxyl group in (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone introduces a strong hydrogen bond donor, leading to the formation of robust hydrogen-bonded chains in the crystal lattice[7]. In contrast, the packing of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone is likely dominated by weaker van der Waals forces and dipole-dipole interactions. These differences in intermolecular forces are reflected in their different crystal systems and space groups.

G cluster_A (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone cluster_B (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone A1 Substituents: -OH, -CH3 A2 Dihedral Angle: 51.7° A1->A2 A3 Intermolecular Forces: Strong O-H...O H-Bonds A1->A3 C Structural & Packing Differences A2->C A4 Crystal System: Orthorhombic A3->A4 A4->C B1 Substituents: -Cl, -CH3 B2 Dihedral Angle: 39.89° B1->B2 B3 Intermolecular Forces: Weaker C-H...O/Cl B1->B3 B2->C B4 Crystal System: Triclinic B3->B4 B4->C

Figure 2: Comparative analysis of structural features.

Conclusion

The crystallographic analysis of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, especially when compared with a related structure, underscores the profound impact of subtle chemical modifications on the three-dimensional architecture of a molecule. The detailed structural data obtained from X-ray crystallography, including conformational details and intermolecular interactions, is indispensable for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide serves as a testament to the power of crystallographic validation in providing a solid foundation for drug development endeavors.

References

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • The University of Tokyo Library System. Cambridge Structural Database:CSD. [Link]

  • PubChem. Aziridin-1-yl(piperidin-1-yl)methanone. [Link]

  • Japan Association for International Chemical Information. CSD概要. [Link]

  • PubChemLite. (4-methyl-piperazin-1-yl)-[2-n-pyridin-4-ylmethylene hydrazino)quinolin-4-yl]methanone. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • Universidade da Coruña. CSD (Cambridge Structural Database). [Link]

  • Revathi, B. K., Jonathan, D. R., Sevi, K. K., Dhanalakshmi, K., & Usha, G. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o817–o818. [Link]

  • Worldwide Protein Data Bank. Full wwPDB X-ray Structure Validation Report. [Link]

  • Bayat, D. (2022). Synthesis of New Aziridine Derivatives as Potential Piperazine Precursors. Middle East Technical University. [Link]

  • Hou, G., Liu, Z., & Wang, Y. (2023). Crystal structure of (E)-6-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)benzylidene)-3, 4-dihydronaphthalen-1(2H)-one, C23H23F3N2O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Reddy, R. S., Lee, S., & Kim, J. N. (2009). Synthesis of Highly Substituted 2-Imidazolines through a Three-Component Coupling Reaction. Synlett, 2009(13), 2105-2109. [Link]

  • Srividya, J., Jonathan, D. R., Revathi, B. K., Bharathi, M. D., & Anbalagan, G. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 519–522. [Link]

  • Jessing, M. Baran Lab: Aziridines in Synthesis. [Link]

  • BioPhorum. Executive Summary ETT Engagement on X-ray Qualification Expectations for Single-Use Bioprocess Systems. [Link]

  • Wnuk, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4683. [Link]

  • PubChemLite. 1-methyl-4-(piperidine-4-carbonyl)piperazine. [Link]

  • Google Patents. US11492342B2 - Crystalline forms of piperazine-1,4-diylbis((6-(1H-benzo[d]imidazo-2-yl)pyridin-2yl)methanone).
  • Kumar, A., et al. (2024). Good Manufacturing Practice Validation and Radiation Dosimetry for the Clinical Application of a Novel α7-nAChR Radioligand: [11C]KIn83. Molecules, 29(6), 1332. [Link]

  • Bua, S., et al. (2019). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications, 55(73), 10921-10924. [Link]

Sources

Safety & Regulatory Compliance

Safety

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone proper disposal procedures

Proper disposal of highly reactive alkylating agents requires a rigorous, chemistry-driven approach to laboratory safety. Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a specialized compound featuring a highly strain...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of highly reactive alkylating agents requires a rigorous, chemistry-driven approach to laboratory safety. Aziridin-1-yl(4-methylpiperazin-1-yl)methanone is a specialized compound featuring a highly strained aziridine ring, making it exceptionally reactive. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe deactivation and disposal of this compound.

Hazard Profile and the Causality of Toxicity

To handle aziridine derivatives safely, one must understand the physical chemistry driving their toxicity. The three-membered nitrogen-containing aziridine ring possesses immense angle strain (approximately 60° compared to the optimal 109.5° for sp³ hybridized atoms). This thermodynamic instability forces the ring into a high-energy state, making it highly susceptible to nucleophilic ring-opening.

In biological systems, this compound acts as a potent alkylating agent. It covalently binds to nucleophiles in the body, specifically [1]. Because of this mechanism, aziridines are classified as severe mutagens, carcinogens, and vesicants. Untreated aziridine waste must never be disposed of in standard laboratory waste streams. The fundamental logic of our disposal protocol is to intentionally force this ring-opening reaction in a controlled laboratory environment, thereby permanently neutralizing the alkylating hazard before the waste is transferred to Environmental Health and Safety (EHS)[2].

Quantitative Data & Hazard Summary

Before initiating any disposal protocol, verify the physicochemical properties and hazard classifications of the waste stream.

Property / HazardSpecification
Chemical Name Aziridin-1-yl(4-methylpiperazin-1-yl)methanone
CAS Number 116818-62-3[3]
Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Primary Hazard Class Alkylating Agent, Mutagen, Vesicant
GHS Classifications Acute Toxicity (Oral/Dermal), Carcinogenicity, Skin Corrosion
Approved Deactivation Reagents 1M Hydrochloric Acid (HCl), 10% Sodium Thiosulfate

Pre-Disposal Handling & Storage Protocols

In accordance with[4], all pre-disposal handling must strictly isolate the operator from the compound.

  • Engineering Controls: All open-container work, including waste consolidation, must be performed inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood.

  • Personal Protective Equipment (PPE): Operators must wear double nitrile gloves (changed every 30 minutes or immediately upon contamination), splash goggles, a face shield, and a chemical-resistant laboratory coat.

  • Storage Constraints: Store accumulated waste in tightly sealed, amber glass containers away from heat, light, and incompatible materials (strong oxidizers).

Step-by-Step Laboratory Deactivation Protocol

This protocol utilizes acid-catalyzed hydrolysis or thiosulfate quenching to chemically destroy the aziridine ring[2]. Acid protonates the aziridine nitrogen, transforming it into an excellent leaving group and accelerating ring-opening by water or chloride ions.

Step 1: Apparatus Setup Perform this procedure entirely within a functioning fume hood. Place the reaction flask in an ice-water cooling bath, as the ring-opening reaction of strained heterocycles is highly exothermic.

Step 2: Solvent Dilution Dissolve the Aziridin-1-yl(4-methylpiperazin-1-yl)methanone waste in a compatible, miscible solvent (e.g., ethanol or water) to a concentration no greater than 5% w/v. This prevents runaway thermal reactions.

Step 3: Reagent Addition While stirring continuously with a magnetic stir bar, slowly add 1M Hydrochloric Acid (HCl) or a 10% Sodium Thiosulfate solution dropwise. Maintain the internal temperature below 25°C.

Step 4: Reaction Incubation Allow the mixture to stir at room temperature for a minimum of 24 hours. The extended time ensures complete kinetic conversion of the aziridine ring into a non-toxic amino alcohol or thioether derivative.

Step 5: Neutralization Carefully neutralize the acidic solution to pH 6–8 using 1M Sodium Hydroxide (NaOH). Monitor the pH using universal indicator paper or a calibrated pH meter.

Step 6: Self-Validating Verification (Critical) To ensure the protocol is a self-validating system, test the neutralized solution using Thin Layer Chromatography (TLC) or a nucleophile-scavenging assay (e.g., 4-(4-nitrobenzyl)pyridine test for alkylating agents). The complete disappearance of the parent aziridine signal confirms successful deactivation. Do not proceed to Step 7 until deactivation is analytically confirmed.

Step 7: Final Disposal Transfer Transfer the validated, deactivated liquid to a properly labeled aqueous hazardous waste container for standard EHS collection.

Spill Response Workflow

In the event of an accidental release outside primary containment, standard paper towels must not be used, as they can spread the hazard or cause localized exothermic reactions.

  • Evacuate and Ventilate: Clear the immediate area and ensure maximum room exhaust ventilation.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Collection: Using non-sparking plastic scoops, collect the saturated absorbent and place it into a rigid, sealable hazardous waste bucket.

  • Surface Decontamination: Wash the affected surface thoroughly with a 10% sodium thiosulfate solution to chemically quench any microscopic residues, followed by a standard detergent wash.

Disposal & Deactivation Workflow Diagram

DisposalWorkflow Start Aziridin-1-yl(4-methylpiperazin-1-yl)methanone Waste Generated Decision Identify Waste Stream Start->Decision Spill Spill / Contamination Contain with Vermiculite Decision->Spill Accidental Release Routine Routine Lab Waste (Liquid/Solid) Decision->Routine Standard Protocol Deactivate Chemical Deactivation (Acid Hydrolysis / Thiosulfate) Spill->Deactivate Routine->Deactivate Neutralize Neutralization Adjust to pH 6-8 Deactivate->Neutralize Dispose Final Disposal Transfer to EHS Neutralize->Dispose

Workflow for the deactivation and EHS disposal of aziridine-containing chemical waste.

References

  • Controlling Occupational Exposure to Hazardous Drugs - Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Toxicity of vesicant agents scheduled for destruction by the Chemical Stockpile Disposal Program - Environmental Health Perspectives (NIH PubMed). URL:[Link]

  • Procedures for laboratory destruction of chemicals - Journal of Chemical Education (ACS Publications). URL:[Link]

Sources

Handling

Personal protective equipment for handling Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

Handling Aziridin-1-yl(4-methylpiperazin-1-yl)methanone requires moving beyond standard laboratory safety practices into highly specialized chemical risk management. As a highly reactive heterocycle, this compound is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling Aziridin-1-yl(4-methylpiperazin-1-yl)methanone requires moving beyond standard laboratory safety practices into highly specialized chemical risk management. As a highly reactive heterocycle, this compound is not merely a standard organic building block; it is an energy-rich, strained ring system that demands rigorous operational and disposal protocols.

This guide provides drug development professionals and researchers with the mechanistic rationale and self-validating protocols necessary to handle this compound safely.

Chemical Profile & The Causality of Hazard

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone (CAS: 116818-62-3) contains a three-membered aziridine ring conjugated to a carbonyl group, forming an aziridine-1-carboxamide derivative. The geometric strain of the aziridine ring makes it highly susceptible to nucleophilic attack[1]. While this electrophilic nature makes it an excellent alkylating agent for synthetic chemistry, it is precisely what causes its severe biological hazard. If exposed to biological tissue, it can indiscriminately alkylate DNA and proteins, presenting acute toxicity, severe skin sensitization, and potential mutagenic risks[2].

Quantitative Safety Data To inform your risk assessment, the following table summarizes the physicochemical properties that dictate the compound's behavior and required safety measures[3]:

PropertyValue / DescriptionOperational Implication
Chemical Name Aziridin-1-yl(4-methylpiperazin-1-yl)methanoneHighly reactive alkylating agent.
CAS Number 116818-62-3Unique identifier for SDS cross-referencing.
Molecular Weight 169.22 g/mol Low MW contributes to volatility and rapid skin/glove permeation.
LogP (Predicted) -0.61Hydrophilic nature; requires specific aqueous quenching protocols.
Primary Hazards Acute toxicity, skin sensitization, eye damageDemands rigorous barrier protection and closed-system handling.

PPE Selection Logic: Why Standard Protection Fails

A common, critical error in laboratory settings is relying on standard disposable nitrile gloves when handling aziridine derivatives.

The Causality: Standard nitrile offers a false sense of security. When this compound is dissolved in common carrier solvents (e.g., dichloromethane or tetrahydrofuran), the solvent swells the nitrile matrix. The low molecular weight of the aziridine allows it to permeate the compromised elastomeric barrier in a matter of minutes, leading to direct dermal exposure and systemic absorption[2].

The Engineered Solution: Operators must utilize a multi-layer defense system.

  • Hand Protection: An inner layer of standard disposable nitrile gloves must be worn beneath an outer layer of laminated gloves (e.g., Silver Shield®) or heavy-duty butyl rubber gloves[4][5]. These materials provide a highly cross-linked, impermeable barrier to both the solvent and the alkylating agent.

  • Respiratory & Body Protection: All handling must occur within a certified chemical fume hood (face velocity >100 fpm). A flame-resistant lab coat, chemical splash goggles, and a full face shield are mandatory[6].

Workflow Start Pre-Operation Check (Fume Hood >100 fpm) PPE Don Multi-Layer PPE (Butyl Rubber/Silver Shield) Start->PPE Verify airflow Dispense Dispense Chemical (Schlenk Line/Syringe) PPE->Dispense Barrier integrity confirmed React Execute Reaction (Closed System) Dispense->React Inert atmosphere Quench In-Situ Quenching (Acid-Catalyzed) React->Quench Reaction complete Waste Hazardous Waste Disposal Quench->Waste pH neutralized (6-8)

Operational safety workflow for handling reactive aziridine derivatives in a closed system.

Self-Validating Operational Protocols

Trust in a safety protocol requires self-validation—mechanisms built into the procedure that immediately alert the operator to a failure.

Protocol 1: Safe Dispensing and Reaction Setup

  • Preparation: Clear the fume hood of incompatible materials (strong acids, oxidizers) to prevent uncontrolled exothermic polymerization[1].

  • Secondary Containment & Validation (The "Tell-Tale" Setup): Place the reaction vessel inside a secondary containment tray. Self-Validation Step: Place a strip of pH-sensitive indicator paper, slightly dampened with distilled water, inside the tray. Because aziridines are basic and volatile, any micro-spill or vapor leak during transfer will immediately turn the paper blue/purple, alerting the operator to a breach before it becomes a major hazard.

  • Transfer: Never pour the compound manually. Use gas-tight syringes or Schlenk line techniques under an inert atmosphere (Nitrogen or Argon) to transfer the reagent.

  • Execution: Seal the reaction vessel. Monitor for visual signs of unwanted polymerization, such as unexpected increases in viscosity, solidification, or a shift to a dark yellow/brown hue[1].

Decontamination & Quenching Strategy

Aziridines must never be disposed of in their active form or mixed with standard organic waste. They must be chemically deactivated via ring-opening.

The Causality of Quenching: By introducing a dilute acid, the aziridine nitrogen is protonated. This protonation dramatically increases the geometric ring strain and transforms the nitrogen into an excellent leaving group. A subsequent nucleophilic attack by the acid's counterion (e.g., chloride) or water permanently opens the ring, destroying the alkylating hazard and yielding a safer, non-reactive amine derivative[6].

Protocol 2: Acid-Catalyzed Quenching and Disposal

  • Thermal Control: Place the reaction vessel containing the aziridine residue in an ice-water bath. Ring-opening reactions are highly exothermic; cooling prevents solvent boil-off and vapor exposure.

  • Acidification: Under continuous magnetic stirring, slowly add a dilute acid (e.g., 1M Hydrochloric Acid or 10% Acetic Acid) dropwise[6].

  • Validation: Allow the mixture to stir for at least 2 hours. Self-Validation Step: Extract a micro-aliquot and analyze via TLC or LC-MS to confirm the complete disappearance of the Aziridin-1-yl(4-methylpiperazin-1-yl)methanone starting mass (m/z ~169.2).

  • Neutralization: Once degradation is analytically confirmed, carefully add 1M NaOH or saturated NaHCO3 dropwise until the solution's pH stabilizes between 6.0 and 8.0[6].

  • Disposal: Transfer the deactivated, neutralized aqueous mixture to a clearly labeled hazardous waste container designated for aqueous amine waste.

Quenching Aziridine Active Aziridine (Potent Alkylator) Acid Add Dilute Acid (1M HCl / Acetic Acid) Aziridine->Acid Ice bath (T < 20°C) Protonation Nitrogen Protonation (Increased Ring Strain) Acid->Protonation Dropwise addition RingOpen Nucleophilic Attack (Ring Opening) Protonation->RingOpen Exothermic Neutralize Neutralize to pH 6-8 (NaOH / NaHCO3) RingOpen->Neutralize Confirm via LC-MS SafeWaste Deactivated Waste (Non-Alkylating) Neutralize->SafeWaste Ready for disposal

Acid-catalyzed ring-opening pathway for the chemical deactivation of aziridines.

References

  • Stability and proper storage conditions for aziridine compounds. BenchChem. URL: 1

  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. BenchChem. URL: 6

  • Piperazina, 1-(1-aziridinilcarbonil)-4-metil- (9CI) 116818-62-3. GuideChem. URL: 3

  • Aziridine | CH2NHCH2 | CID 9033 - PubChem. National Institutes of Health (NIH). URL: 2

  • Safety Data Sheet - Aziridine Derivatives. Kiehl-GROUP. URL: 4

  • Guidelines for the Selection of Chemical Protective Clothing Vol 1 & II. Environmental Protection Agency (EPA). URL: 5

Sources

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